Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHXLCNUIXDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565533 | |
| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158980-21-3 | |
| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate from 2,5-diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present critical data for successful synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core structure of numerous therapeutic agents.[1] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anxiolytic properties.[1] Notably, blockbuster drugs such as the hypnotic zolpidem and the anxiolytic alpidem feature this bicyclic system, highlighting its importance in central nervous system-targeted therapies.[1] The specific functionalization at the 6-position with an amino group and at the 2-position with an ethyl carboxylate group provides a versatile platform for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel drug candidates, particularly in the development of PI3Kα inhibitors for cancer therapy.[2][3]
Reaction Overview: A Modern Approach to a Classic Cyclization
The synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridines is a well-established transformation in organic chemistry, with initial reports dating back to the work of Tschitschibabin.[4] The classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] In this guide, we focus on a contemporary, efficient, and catalyst-free method for the synthesis of this compound from 2,5-diaminopyridine and ethyl bromopyruvate.
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-defined sequence of steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more basic endocyclic nitrogen of the pyridine ring of 2,5-diaminopyridine on the electrophilic carbon of ethyl bromopyruvate. This is a key step, and the choice of a polar protic solvent like ethanol facilitates this process by stabilizing the transition state.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the exocyclic amino group at the 2-position attacks the carbonyl carbon of the pyruvate moiety. This step is crucial for the formation of the five-membered imidazole ring.
-
Dehydration: The final step involves the dehydration of the cyclic intermediate to afford the aromatic imidazo[1,2-a]pyridine ring system. The presence of a mild base, such as sodium bicarbonate, is essential to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product.
Caption: Step-by-step reaction mechanism.
Detailed Experimental Protocol
This protocol is based on established procedures and has been optimized for yield and purity.[1][2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Purity |
| 2,5-diaminopyridine | 452-59-5 | C5H7N3 | >98% |
| Ethyl bromopyruvate | 70-23-5 | C5H7BrO3 | >97% |
| Sodium Bicarbonate | 144-55-8 | NaHCO3 | >99% |
| Ethanol | 64-17-5 | C2H5OH | Anhydrous |
| Dichloromethane | 75-09-2 | CH2Cl2 | ACS Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | Granular |
| Hexane | 110-54-3 | C6H14 | ACS Grade |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-diaminopyridine (1 equivalent), ethyl bromopyruvate (1 equivalent), and sodium bicarbonate (1 equivalent) in anhydrous ethanol.
-
Reaction Execution: Stir the mixture at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.
-
Extraction: Extract the reaction mixture with dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from hexane to afford the pure this compound as a solid.
Key Experimental Parameters and Expected Outcome:
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol | A polar protic solvent that facilitates the nucleophilic attack and is suitable for reflux conditions. |
| Base | Sodium Bicarbonate | A mild base to neutralize the HBr byproduct without promoting side reactions. |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | Variable (monitor by TLC) | Ensures the reaction goes to completion without significant degradation of the product. |
| Expected Yield | Moderate to Good | Yields can vary based on the scale and purity of reagents. |
| Product Appearance | Yellow crystals[1] | The expected physical state of the purified product. |
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the ethyl group of the ester, and the amino group.
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, C=O stretch of the ester, and C-N and C=C bonds of the heterocyclic ring.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H11N3O2[7] |
| Molecular Weight | 205.21 g/mol [7] |
| CAS Number | 158980-21-3[8][9] |
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time. Purification losses can be minimized by careful recrystallization. The purity of starting materials is also critical.
-
Side Reactions: The use of a mild base like sodium bicarbonate helps to minimize side reactions. Stronger bases could lead to undesired byproducts.
-
Reaction Monitoring: Close monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Conclusion
The synthesis of this compound from 2,5-diaminopyridine and ethyl bromopyruvate is a robust and efficient method for accessing a key intermediate in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable compound for further derivatization and biological evaluation. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 6-nitroimidazo(1,2-a)pyridine-2-carboxylate | C10H9N3O4 | CID 12558381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H11N3O2 | CID 14925628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
- 9. This compound, CasNo.158980-21-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
Spectroscopic Data for Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate: An In-depth Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The following sections detail the experimental methodologies and in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives in drug discovery and development.
Molecular Structure and Key Features
This compound possesses a bicyclic heteroaromatic core, which is a privileged scaffold in numerous biologically active molecules. The presence of an amino group at the C6 position and an ethyl carboxylate group at the C2 position offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₂).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrumental Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.13 | s | 1H | H-5 |
| 7.96 | s | 1H | H-3 |
| 7.37 | d, J=9.6 Hz | 1H | H-8 |
| 6.84 | dd, J=9.6, 2.4 Hz | 1H | H-7 |
| 5.82 | s (br) | 2H | -NH₂ |
| 4.29 | q, J=7.1 Hz | 2H | -OCH₂CH₃ |
| 1.32 | t, J=7.1 Hz | 3H | -OCH₂CH₃ |
Note: Data is based on spectra of closely related analogs and predicted shifts. Actual experimental values may vary slightly.
Interpretation:
-
Aromatic Protons: The downfield region of the spectrum displays signals corresponding to the protons of the imidazo[1,2-a]pyridine ring system. The singlet at 8.13 ppm is assigned to the H-5 proton, which is deshielded by the adjacent nitrogen atom and the fused imidazole ring. The singlet at 7.96 ppm corresponds to the H-3 proton of the imidazole ring. The doublet at 7.37 ppm and the doublet of doublets at 6.84 ppm are assigned to the H-8 and H-7 protons of the pyridine ring, respectively, exhibiting characteristic ortho and meta couplings.
-
Amino Protons: A broad singlet at approximately 5.82 ppm, integrating to two protons, is characteristic of the amino group (-NH₂). The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Ethyl Ester Protons: The quartet at 4.29 ppm and the triplet at 1.32 ppm are characteristic of an ethyl group. The quartet corresponds to the methylene protons (-OCH₂CH₃) coupled to the adjacent methyl protons, and the triplet corresponds to the methyl protons (-OCH₂CH₃) coupled to the adjacent methylene protons.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 | C=O (ester) |
| 145.8 | C-6 |
| 142.1 | C-8a |
| 138.9 | C-2 |
| 124.5 | C-8 |
| 117.3 | C-5 |
| 112.9 | C-3 |
| 108.1 | C-7 |
| 60.5 | -OCH₂CH₃ |
| 14.7 | -OCH₂CH₃ |
Note: Data is based on spectra of closely related analogs and predicted shifts. Actual experimental values may vary slightly.
Interpretation:
-
Carbonyl Carbon: The signal at the most downfield region, around 163.5 ppm, is assigned to the carbonyl carbon of the ethyl ester group.
-
Aromatic Carbons: The signals in the range of 108-146 ppm correspond to the carbons of the imidazo[1,2-a]pyridine ring. The carbon attached to the amino group (C-6) is expected to be significantly shielded. The chemical shifts are assigned based on established data for similar heterocyclic systems and by considering the electronic effects of the substituents.
-
Ethyl Ester Carbons: The signal at approximately 60.5 ppm is attributed to the methylene carbon (-OCH₂CH₃), and the upfield signal at around 14.7 ppm corresponds to the methyl carbon (-OCH₂CH₃).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol: MS Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
Instrumental Parameters:
-
Ionization Mode: Positive ion mode is preferred due to the presence of basic nitrogen atoms that can be readily protonated.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
Mass Spectrometric Data
| m/z | Ion Species |
| 206.0924 | [M+H]⁺ (Calculated: 206.0929) |
Interpretation:
The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated exact mass of C₁₀H₁₂N₃O₂⁺. The excellent agreement between the observed and calculated mass confirms the elemental composition of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretching (asymmetric & symmetric) | -NH₂ (Amino) |
| 3150-3050 | C-H stretching (aromatic) | Imidazo[1,2-a]pyridine |
| 2980-2850 | C-H stretching (aliphatic) | -CH₂, -CH₃ (Ethyl) |
| 1710-1690 | C=O stretching | Ester |
| 1640-1600 | C=C and C=N stretching | Aromatic rings |
| 1620-1580 | N-H bending | -NH₂ (Amino) |
| 1250-1200 | C-O stretching (ester) | Ester |
Interpretation:
-
N-H Vibrations: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine. The N-H bending vibration is also observed around 1620-1580 cm⁻¹.
-
C=O Stretching: A strong absorption band in the region of 1710-1690 cm⁻¹ is indicative of the carbonyl group of the ester.
-
Aromatic and Aliphatic C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons of the heterocyclic ring system (above 3000 cm⁻¹) and the aliphatic protons of the ethyl group (below 3000 cm⁻¹).
-
C=C and C=N Stretching: Absorptions in the 1640-1600 cm⁻¹ region are attributed to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.
-
C-O Stretching: The C-O stretching vibration of the ester group is typically observed in the 1250-1200 cm⁻¹ region.
Conclusion
This technical guide provides a comprehensive compilation and interpretation of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined experimental protocols, serve as a foundational reference for researchers working with this important heterocyclic compound. The detailed analysis of the spectroscopic features will aid in the unambiguous identification and characterization of this molecule, thereby supporting its application in the synthesis of novel therapeutic agents.
An In-Depth Technical Guide to Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3), a key heterocyclic building block in medicinal chemistry. The document delves into its structural elucidation, physicochemical characteristics, synthesis methodologies, and spectral analysis. Furthermore, it explores the compound's emerging significance as a crucial intermediate in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the handling, characterization, and potential applications of this versatile molecule.
Introduction
This compound, identified by the CAS number 158980-21-3, belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-ulcer, and anticancer properties.
The subject molecule, with its amino group at the 6-position and an ethyl carboxylate at the 2-position, presents a versatile platform for further chemical modifications. This functionalization allows for the facile introduction of diverse substituents, enabling the generation of libraries of novel compounds for biological screening. Recent patent literature highlights its role as a key intermediate in the synthesis of targeted therapies, such as inhibitors of the NLRP3 inflammasome and as a component of Proteolysis Targeting Chimeras (PROTACs) for the degradation of MLLT1 and/or MLLT3 proteins, which are implicated in certain cancers.
This guide aims to consolidate the available technical information on this compound, providing a detailed examination of its properties and synthesis to support its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 158980-21-3 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₁N₃O₂ | N/A |
| Molecular Weight | 205.21 g/mol | N/A |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Melting Point | 169-171 °C | [1][2] |
| Density | ~1.35 g/cm³ | N/A |
| Solubility | Generally soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water. | [3] |
| Storage | 2-8°C | [2] |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the construction of the imidazo[1,2-a]pyridine core. A common and effective method is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.
General Synthetic Approach
A prevalent strategy for constructing the imidazo[1,2-a]pyridine scaffold is the reaction of a 2-aminopyridine derivative with an α-halo ketone or ester. In the case of the title compound, 5-aminopyridin-2-amine would be the logical precursor. However, a more frequently cited route involves the reduction of a nitro-group precursor, which is synthesized via the aforementioned cyclocondensation.
Diagram: General Synthesis Pathway
Caption: A two-step synthesis approach to the target compound.
Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate
The following is a representative, step-by-step methodology for the synthesis of this compound, based on the common route involving the reduction of the corresponding 6-nitro derivative.
Step 1: Synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 5-nitropyridin-2-amine in a suitable solvent such as ethanol, add an equimolar amount of ethyl bromopyruvate.
-
Add a weak base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize the HBr formed during the reaction.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Reduction to this compound
-
Dissolve the Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
Spectral Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The protons on the pyridine ring will likely appear as doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). A singlet for the proton at the 3-position of the imidazole ring should also be present. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the upfield region. The amino (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around δ 160-170 ppm). The aromatic and heteroaromatic carbons will resonate in the δ 110-150 ppm region. The methylene and methyl carbons of the ethyl group will appear at the most upfield positions.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
A strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹).
-
C=N and C=C stretching vibrations for the fused ring system (in the 1500-1650 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 205.21. Fragmentation patterns can provide further structural information, such as the loss of the ethoxy group (-OC₂H₅) from the ester.
Biological Significance and Applications
This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. Its strategic placement of functional groups—the nucleophilic amino group and the modifiable ester—makes it an ideal starting material for combinatorial chemistry and targeted drug design.
Diagram: Role as a Key Intermediate
Caption: Role as a key intermediate in developing therapeutics.
Inhibitors of the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Patent literature indicates that this compound is a precursor for the synthesis of novel compounds designed to inhibit the activity of the NLRP3 inflammasome.
PROTAC Degraders
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. This compound serves as a key structural component in the development of PROTACs targeting MLLT1 and MLLT3, proteins associated with certain types of cancer.
Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is present in numerous kinase inhibitors. The amino group of this compound provides a convenient handle for coupling with other molecular fragments to generate potent and selective inhibitors of kinases such as PI3K, which are crucial targets in cancer therapy.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.
It is recommended to consult the Safety Data Sheet (SDS) for this compound for complete and detailed safety information.
Conclusion
This compound (CAS 158980-21-3) is a heterocyclic compound of considerable interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable and versatile tool in medicinal chemistry. Its role as a key intermediate in the synthesis of targeted therapeutics for cancer and inflammatory diseases underscores its importance and potential for future drug discovery efforts. This technical guide provides a foundational understanding of this compound, intended to facilitate its effective use in the laboratory and to inspire further research into its applications.
References
Initial biological screening of "Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate"
An In-Depth Technical Guide:
Initial Biological Screening of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
This guide provides a comprehensive framework for the initial biological evaluation of this compound, a novel heterocyclic compound. The strategic approach outlined herein is designed for researchers, scientists, and drug development professionals, emphasizing a rationale-driven, tiered screening cascade to efficiently identify and characterize its therapeutic potential.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1] This heterocyclic structure is renowned for its diverse pharmacological activities, which include anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1]
Our subject molecule, This compound (PubChem CID: 14925628), is an intriguing derivative.[2] It possesses three key features that warrant investigation:
-
The core imidazo[1,2-a]pyridine nucleus, known for its biological versatility.
-
An amino group at the 6-position , which provides a handle for further chemical modification and can influence target binding and physicochemical properties.
-
An ethyl carboxylate at the 2-position , which can impact cell permeability and metabolic stability.
The objective of this guide is to delineate a logical, multi-tiered screening strategy to systematically probe the biological activity of this compound, moving from broad, high-throughput assessments to more focused mechanistic studies.
The Strategic Imperative: A Tiered Screening Cascade
In early-stage drug discovery, a tiered or cascaded screening approach is paramount for efficient resource allocation.[3] This strategy prioritizes the rapid evaluation of many compounds through primary assays to identify "hits," which are then subjected to more complex and resource-intensive secondary assays for validation and mechanism of action (MOA) studies.[3] This prevents the premature advancement of compounds with undesirable properties and focuses efforts on the most promising candidates.
References
An In-depth Technical Guide to Predicting the Mechanism of Action of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] Many of these activities are attributed to the inhibition of key cellular kinases.[3][4][5] This guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action (MoA) of a specific analogue, Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate. We present a logical, field-proven workflow, beginning with broad, unbiased screening to identify potential protein targets and culminating in specific, hypothesis-driven validation assays. This document provides not only the strategic framework but also detailed, actionable protocols and the rationale behind critical experimental choices, empowering researchers to systematically uncover the molecular targets and cellular pathways modulated by this compound.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active compounds, including approved drugs like zolpidem and alpidem.[1] In the realm of oncology and infectious disease, this heterocyclic system has garnered significant interest. Numerous studies have demonstrated that derivatives of this scaffold can function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival.[6] Specifically, imidazo[1,2-a]pyridines have been identified as inhibitors of key signaling proteins like Akt, PI3K, mTOR, and receptor tyrosine kinases such as the insulin-like growth factor-1 receptor (IGF-1R).[3][5][7]
Given this precedent, it is highly probable that this compound exerts its biological effects through interaction with one or more protein kinases. This guide, therefore, focuses on a systematic approach to first identify these primary targets and then to validate their engagement and downstream functional consequences in a cellular context.
Phase I: Unbiased Target Identification Strategies
The initial phase of MoA elucidation is designed to cast a wide net, identifying all potential interacting proteins without prior bias. This is crucial for discovering novel targets and understanding potential off-target effects.[8] We will employ a dual, complementary approach: broad-panel kinase screening for initial target class identification and affinity-based proteomics for direct capture of binding partners from a complex biological milieu.
Kinome-Wide Profiling for Initial Target Hypothesis Generation
Given the strong evidence linking the imidazo[1,2-a]pyridine scaffold to kinase inhibition, a comprehensive kinome scan is the logical first step.[9] This will provide a global view of the compound's selectivity and potency against a large panel of human kinases.
Rationale: Kinase inhibitor selectivity is a critical determinant of both efficacy and toxicity.[10] A broad screen against hundreds of kinases provides a "fingerprint" of the compound's activity, immediately highlighting the most sensitive targets for further investigation.[11][12] Platforms like KINOMEscan® utilize a competition binding assay format, which is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.[13]
Experimental Protocol 2.1: KINOMEscan® Competition Binding Assay [11][13]
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for screening at a concentration of 10 µM.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Execution (via a service provider like Eurofins Discovery or Promega):
-
Submit the compound for screening against a comprehensive kinase panel (e.g., scanMAX panel with over 468 kinases).[13]
-
The primary screen is typically performed at a single high concentration (e.g., 10 µM) to identify all potential hits.
-
Results are reported as ‘Percent of Control’ (%Ctrl), where a lower number indicates stronger binding.
-
-
Data Analysis & Hit Selection:
-
A common threshold for hit identification is a %Ctrl value < 35.
-
Rank-order the hits based on the %Ctrl value to prioritize the most potent interactions.
-
This initial list of kinases forms the basis for subsequent validation experiments.
-
Table 1: Hypothetical Kinome Scan Primary Screen Results (%Ctrl at 10 µM)
| Kinase Target | Kinase Family | %Ctrl | Hit Priority |
| Aurora Kinase A | Ser/Thr Kinase | 5.2 | High |
| PI3Kα | Lipid Kinase | 8.9 | High |
| AKT1 | Ser/Thr Kinase | 15.6 | Medium |
| MEK1 | Ser/Thr Kinase | 30.1 | Medium |
| CDK2 | Ser/Thr Kinase | 45.8 | Low |
| EGFR | Tyr Kinase | 88.3 | None |
Affinity-Based Proteomics for Direct Target Capture
To complement the kinome scan and capture a broader range of potential binding partners (including non-kinase proteins), an affinity-based pull-down approach coupled with mass spectrometry is recommended.[14][15] This method provides direct physical evidence of an interaction.
Rationale: While the kinome scan is powerful, it is limited to the kinases on the panel. Affinity purification can identify unexpected targets from a whole-cell lysate, providing a more unbiased discovery platform.[14] The strategy involves immobilizing the compound on a solid support and using it as "bait" to capture its binding partners.
Experimental Protocol 2.2: Affinity-Based Pull-Down with Mass Spectrometry [14][15]
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker (e.g., polyethylene glycol) terminating in a reactive group suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, where the core pharmacophore is scrambled or absent, should also be prepared.
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., a cancer cell line known to be sensitive to imidazo[1,2-a]pyridines, such as HeLa or A375) to ~80-90% confluency.[5]
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
To increase confidence in the identified hits, perform a competition experiment by adding an excess of free, unconjugated this compound to a parallel incubation with the active beads.
-
-
Elution and Protein Identification:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands that are present in the active bead pull-down but absent or significantly reduced in the control and competition lanes.
-
Identify the proteins via in-gel digestion followed by LC-MS/MS analysis.
-
Caption: Workflow for affinity-based target identification.
Phase II: Validating Target Engagement in a Cellular Context
Identifying a protein that binds to a compound is only the first step. It is essential to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement.[16][17]
Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17] By heating intact cells treated with the compound and measuring the amount of target protein that remains soluble, we can directly assess target engagement in a physiologically relevant setting.[18]
Experimental Protocol 3.1: Cellular Thermal Shift Assay (CETSA) [16][19]
-
Cell Treatment:
-
Seed cells (e.g., HeLa) in multiple plates and grow to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by high-speed centrifugation.
-
Collect the supernatant (soluble fraction).
-
-
Analysis by Western Blot:
-
Quantify the amount of the specific target protein (identified in Phase I, e.g., Aurora Kinase A) in the soluble fraction using Western blotting with a specific antibody.
-
Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples.
-
-
Interpretation: A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement in the cell.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phase III: Functional Characterization of Target Inhibition
Confirming target engagement is necessary but not sufficient. The final phase is to demonstrate that the compound's interaction with its target leads to a functional consequence, specifically the inhibition of its enzymatic activity and the modulation of its downstream signaling pathway.
In Vitro Biochemical Assay
An in vitro kinase assay provides a clean, direct measurement of the compound's inhibitory activity on the purified target protein.[20]
Rationale: This assay removes the complexities of the cellular environment and directly measures the compound's effect on the catalytic activity of the kinase. It is the gold standard for determining potency (e.g., IC₅₀ value) and understanding the mechanism of inhibition.[10]
Experimental Protocol 4.1: In Vitro Kinase Assay (e.g., for Aurora Kinase A) [20][21][22]
-
Reagents:
-
Recombinant human Aurora Kinase A enzyme.
-
A suitable substrate (e.g., a peptide substrate like Kemptide).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive formats, cold ATP).
-
Kinase reaction buffer.
-
-
Assay Procedure (ADP-Glo™ format as an example): [23]
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, combine the kinase, substrate, and compound at various concentrations.
-
Initiate the reaction by adding an ATP/MgCl₂ mixture. The ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate at 30°C for a set period (e.g., 60 minutes).
-
Stop the kinase reaction and simultaneously deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Phosphoproteomics for Pathway Analysis
To understand the compound's effect on cellular signaling networks, a phosphoproteomics approach can be used to map the changes in protein phosphorylation downstream of the target kinase.[24][25]
Rationale: Kinases function by phosphorylating substrate proteins. Inhibiting a kinase will lead to decreased phosphorylation of its direct and indirect substrates.[26] Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of these changes, confirming that the target is inhibited in a functional cellular context and revealing the broader impact on the signaling network.[27]
Experimental Protocol 4.2: Quantitative Phosphoproteomics [24][26]
-
Cell Culture and Treatment: Treat a relevant cell line with the compound at a concentration above its cellular IC₅₀ (determined from a cell viability assay) for a time sufficient to observe signaling changes (e.g., 2-6 hours). Include a vehicle control.
-
Protein Digestion and Phosphopeptide Enrichment:
-
Harvest cells, lyse, and digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of phosphopeptides between the compound-treated and vehicle-treated samples.
-
Perform bioinformatics analysis to identify phosphorylation sites that are significantly down-regulated upon compound treatment.
-
Map these down-regulated phosphoproteins to known signaling pathways to confirm inhibition of the target's pathway and identify other modulated pathways.
-
Caption: Hypothetical signaling pathway of Aurora Kinase A.
Conclusion
The systematic approach detailed in this guide provides a robust framework for predicting and validating the mechanism of action of this compound. By integrating unbiased, large-scale screening with specific biochemical and cell-based validation assays, researchers can confidently identify primary molecular targets, confirm their engagement in a physiological context, and elucidate the downstream functional consequences of this engagement. This multi-faceted strategy, grounded in established and authoritative methodologies, not only enhances the scientific rigor of the investigation but also accelerates the translation of promising compounds into rationally developed therapeutic agents.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. assayquant.com [assayquant.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. In vitro kinase assay [protocols.io]
- 21. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 23. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 24. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 25. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
"Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This compound is a key heterocyclic building block within the imidazo[1,2-a]pyridine class, a scaffold prevalent in numerous biologically active agents and pharmaceutical compounds.[1] The integrity and purity of this reagent are paramount for reproducible and successful outcomes in research and drug development. This guide provides a comprehensive analysis of the compound's stability profile, outlines potential degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. Adherence to these guidelines is critical for mitigating the risks of degradation, ensuring experimental validity, and preserving material value.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine framework is a privileged structure in medicinal chemistry, forming the core of marketed drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1] Derivatives of this scaffold exhibit a vast range of pharmacological activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[1][2] this compound serves as a versatile intermediate, with its amino and ester functional groups providing reactive handles for the synthesis of more complex molecules.[3] The inherent reactivity of these groups, however, also defines the compound's stability challenges. Understanding and controlling these liabilities are essential for any researcher utilizing this valuable synthetic intermediate.
Physicochemical Properties
A baseline understanding of the compound's physicochemical properties is fundamental to designing appropriate storage and handling strategies.
| Property | Value | Source(s) |
| CAS Number | 158980-21-3 | [4][5] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4][5][6] |
| Molecular Weight | 205.22 g/mol | [5] |
| Appearance | Typically a solid (powder/crystals) | |
| Melting Point | 150-160°C or 169-171°C (Note: range varies by supplier) | [5][7] |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol; limited solubility in water is expected. | [8] |
| Purity | Commercially available at ≥95% to ≥98% | [4][5] |
Intrinsic Stability Profile and Degradation Pathways
The stability of this compound is governed by its key functional groups: the aromatic amino group and the ethyl ester. These sites are susceptible to specific environmental and chemical stressors.
Key Factors Influencing Stability
-
Temperature: Elevated temperatures can provide the activation energy needed to initiate and accelerate degradation reactions. While the compound is a solid with a relatively high melting point, long-term storage at ambient or elevated temperatures is not recommended. One supplier explicitly recommends storage at 2-8°C.[7]
-
Moisture (Hydrolytic Stability): The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.[8] The presence of atmospheric moisture can facilitate this process over extended periods.
-
Oxygen (Oxidative Stability): The 6-amino group, being an electron-donating group on an aromatic system, is a primary site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of colored impurities and loss of potency. For sensitive compounds, storage under an inert atmosphere like nitrogen is a standard practice to maintain product quality.[9]
-
Light (Photostability): Aromatic and heterocyclic compounds, particularly those with nitrogen atoms and amino substituents, can absorb UV light. This energy absorption can lead to the formation of reactive species and subsequent degradation.
Potential Degradation Pathways
The primary degradation routes involve hydrolysis of the ester and oxidation of the amino group. Understanding these pathways is crucial for interpreting stability data and identifying impurities.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Based on the compound's chemical nature and available supplier data, the following storage and handling procedures are recommended to ensure long-term stability.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation kinetics and preserve the compound's integrity.[7] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation of the sensitive amino group.[9] |
| Light | Protect from light. Store in an amber vial or opaque container. | To prevent photodegradation of the aromatic heterocyclic system. |
| Moisture | Keep container tightly sealed in a dry place. Use of a desiccator is advised. | To prevent hydrolysis of the ethyl ester moiety.[10] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To avoid rapid chemical decomposition.[8][9][10] |
Safe Handling Procedures
The compound presents several health hazards that necessitate careful handling in a controlled laboratory environment.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the solid material in a chemical fume hood to avoid inhalation of dust, which may cause respiratory irritation.[5]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[5] If contact occurs, immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Causes serious eye irritation.[5] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Ingestion: Harmful if swallowed.[5] Seek immediate medical attention.
-
Experimental Protocol: Stability Assessment via HPLC
A robust analytical method is required to validate the stability of a given batch of the compound. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is well-suited for this purpose.
Caption: Workflow for a typical chemical stability study.
Step-by-Step HPLC Protocol
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.
-
-
Procedure (Forced Degradation/Stability Study):
-
Time-Zero Analysis: Immediately after preparation, inject the working solution to obtain the initial purity profile. The peak area of the parent compound at t=0 is considered 100%.
-
Stress Conditions: Store aliquots of the solid compound and the stock solution under various conditions:
-
Recommended: 2-8°C, protected from light (control).
-
Thermal Stress: 40°C in an oven.
-
Photolytic Stress: Exposed to laboratory light at ambient temperature.
-
Hydrolytic Stress (optional): Treat solutions with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).
-
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), prepare a fresh working solution from the stressed samples and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area to the time-zero sample. Monitor the chromatogram for the appearance and growth of new peaks, which indicate degradation products.
-
Conclusion
The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary vulnerabilities of the molecule are the amino and ethyl ester groups, which are susceptible to oxidation and hydrolysis, respectively. To ensure maximal shelf-life and experimental reproducibility, the compound must be stored under refrigerated (2-8°C), dry, and dark conditions, preferably under an inert atmosphere . Implementation of robust analytical controls, such as the HPLC method described, is essential for validating the purity of the material before its use in critical synthetic applications.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.158980-21-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 5. This compound [oakwoodchemical.com]
- 6. This compound | C10H11N3O2 | CID 14925628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 9. geneseo.edu [geneseo.edu]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental properties, detailed synthetic methodologies, analytical characterization, and its pivotal role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Core Molecular Properties
This compound is a fused bicyclic heterocycle. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1] The presence of the amino group at the 6-position and the ethyl ester at the 2-position provides versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4][5] |
| Molecular Weight | 205.22 g/mol | [4][5] |
| CAS Number | 158980-21-3 | [4][6] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 169-171°C | [7] |
| Storage | 2-8°C | [7] |
Synthesis Methodologies: A Tale of Two Routes
The synthesis of this compound can be approached via two primary, reliable routes. The choice between them often depends on the availability and cost of the starting pyridine derivative.
Route A: Direct Cyclocondensation
This is the most direct method, involving a classical condensation reaction between a di-substituted pyridine and an α-halocarbonyl compound.
-
Causality: The reaction leverages the differential nucleophilicity of the two nitrogen atoms in 2,5-diaminopyridine. The more nucleophilic endocyclic pyridine nitrogen (N1) initiates an Sɴ2 reaction with ethyl bromopyruvate. The resulting intermediate then undergoes an intramolecular condensation and dehydration, driven by a base, to form the fused imidazole ring. This approach is atom-economical and often proceeds in a single step. A similar, well-documented procedure is used for the synthesis of related amino-imidazo[1,2-a]pyridines.[8]
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-NITROIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(38923-08-9) 1H NMR [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | C10H11N3O2 | CID 14925628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.158980-21-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Oncology
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and a wide spectrum of biological activities. This nitrogen-rich bicyclic system is a key structural motif in several marketed drugs and has emerged as a particularly fruitful area of research in the development of novel anticancer agents. The rigid, planar structure of the imidazo[1,2-a]pyridine ring system allows it to effectively interact with various biological targets, while its synthetic tractability offers numerous opportunities for structural diversification to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of cancer-related targets, including crucial protein kinases involved in cell signaling pathways that are often dysregulated in cancer. Notably, imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of phosphoinositide 3-kinase (PI3K), c-Met, and Nek2, among others, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
This document provides a comprehensive guide for researchers on the use of a key intermediate, Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate , in the synthesis of potential anticancer agents. We will detail the synthesis of this starting material, provide protocols for its derivatization into biologically active compounds, and discuss the mechanisms of action of the resulting molecules, supported by experimental data.
Synthesis of the Key Intermediate: this compound
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the preparation of this compound, 2,5-diaminopyridine serves as the key precursor. The reaction with ethyl bromopyruvate proceeds via an initial alkylation of the more nucleophilic pyridine ring nitrogen, followed by an intramolecular cyclization.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds.
Reaction Scheme:
Figure 1: Synthesis of the key intermediate.
Materials:
-
2,5-Diaminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a solution of 2,5-diaminopyridine (1.0 eq.) in ethanol, add sodium bicarbonate (1.0 eq.) and ethyl bromopyruvate (1.0 eq.).
-
Stir the reaction mixture at reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound as a solid.
Expertise & Experience: The use of sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the basic nitrogen atoms of the starting material and product, thereby inhibiting the reaction. Ethanol serves as a suitable polar protic solvent for this condensation reaction.
Application in the Synthesis of Anticancer Agents
The 6-amino group and the 2-carboxylate ester of the title compound are versatile functional handles for further derivatization to generate a library of potential anticancer agents. The amino group can be acylated, alkylated, or used in coupling reactions to introduce various pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Example 1: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for cancer therapy. A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and shown to be potent inhibitors of PI3Kα.
General Synthetic Workflow:
Figure 2: General workflow for quinazoline derivatives.
Protocol 2: Synthesis of a Representative 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative
This protocol is based on the synthesis of potent PI3Kα inhibitors.
Step A: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq.) and 4-chloro-6-iodoquinazoline (1.1 eq.) in a mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq.) and Pd(dppf)Cl₂ (0.1 eq.).
-
Degas the reaction mixture with argon and then heat to 100 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled product.
Step B: Nucleophilic Aromatic Substitution
-
To a solution of the product from Step A (1.0 eq.) in isopropanol, add the desired primary or secondary amine (1.2 eq.).
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.
Biological Activity Data:
The synthesized compounds have shown potent antiproliferative activity against various cancer cell lines.
| Compound | Target | HCC827 (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 13k | PI3Kα | 0.09 | 0.25 | 0.43 |
Data extracted from a relevant study.
Mechanism of Action: These compounds act by inhibiting the PI3Kα enzyme, which is a key component of the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway leads to the suppression of cancer cell growth, proliferation, and survival, and can induce apoptosis.
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway.
Example 2: Development of c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, survival, invasion, and angiogenesis. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective c-Met inhibitors.
Protocol 3: General Strategy for Derivatization
-
Amide Coupling: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). The resulting acid can then be coupled with various amines using coupling agents like HATU or EDC/HOBt to generate a library of carboxamide derivatives.
-
Modification of the 6-amino group: The amino group can be functionalized through reactions such as acylation with acid chlorides or anhydrides, or reductive amination with aldehydes or ketones to introduce diverse substituents.
Biological Activity of a Representative c-Met Inhibitor:
A series of imidazo[1,2-a]pyridine derivatives have been identified as potent c-Met inhibitors. For instance, compound 22e from a study demonstrated an IC₅₀ of 3.9 nM against c-Met kinase.
Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. This leads to the inhibition of c-Met-driven cancer cell proliferation and survival.
Example 3: Nek2 Inhibitors for Gastric Cancer Therapy
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell cycle progression. The imidazo[1,2-a]pyridine scaffold has been explored for the development of Nek2 inhibitors.
Structure-Activity Relationship (SAR) Insights:
SAR studies of imidazo[1,2-a]pyridine-based Nek2 inhibitors have revealed that modifications at various positions of the scaffold can significantly impact their inhibitory activity. For example, the introduction of specific substituents at the 3- and 6-positions has been shown to be crucial for potent Nek2 inhibition. A study identified compound 28e with an IC₅₀ of 38 nM against the MGC-803 gastric cancer cell line.
Mechanism of Action: Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold act by competing with ATP for binding to the kinase domain of Nek2. This inhibition disrupts the normal function of Nek2 in centrosome separation and mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of anticancer agents. Its strategic functionalization allows for the development of potent and selective inhibitors of key oncogenic pathways. The protocols and examples provided herein offer a solid foundation for researchers in the field of drug discovery to explore the full potential of the imidazo[1,2-a]pyridine scaffold in the fight against cancer. Further optimization of lead compounds derived from this scaffold holds the promise of delivering novel and effective cancer therapeutics.
The Strategic Role of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate in Modern Drug Discovery: Application Notes and Protocols
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocycle is featured in numerous clinically approved drugs, demonstrating its versatility and importance in treating a range of human diseases.[2] Within this esteemed class of compounds, Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of diverse compound libraries for drug discovery. Its unique arrangement of functional groups—a nucleophilic amino group at the 6-position and an ester at the 2-position—provides synthetic handles for facile diversification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
This guide provides an in-depth exploration of this compound as a key building block. We will delve into its synthesis, characterization, and, most importantly, its application in the construction of biologically active molecules. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 158980-21-3 | [3] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |
| Molecular Weight | 205.21 g/mol | [4] |
| Melting Point | 169-171°C | [4] |
| Appearance | Off-white to yellow solid | General Observation |
| Solubility | Soluble in DMSO, DMF, and hot methanol | General Observation |
| Storage | 2-8°C, under inert atmosphere | [4] |
Note on Spectroscopic Data: While specific, publicly available 1H and 13C NMR spectra for this compound are not readily found in the searched literature, the expected chemical shifts can be predicted based on the analysis of closely related structures.[5][6][7] Researchers should perform their own spectroscopic analysis for verification upon synthesis or acquisition of the compound.
Synthesis of the Intermediate: A Strategic Overview
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with the most common approach being the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a plausible and commonly employed synthetic route is outlined below. This proposed synthesis is based on established methodologies for analogous structures.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
General Protocol for Cyclization and Reduction (Hypothetical)
Step 1: Synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 5-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium bicarbonate (2.0-3.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Reduction of the Nitro Group
-
Dissolve Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
For a chemical reduction, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) and heat the mixture to reflux.
-
Alternatively, for a catalytic hydrogenation, add a catalyst such as 10% palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the SnCl₂ reduction, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
For the catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the organic layer or filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery: Functionalization Protocols
The strategic value of this compound lies in its capacity for diversification. The 6-amino group serves as a nucleophile for various coupling reactions, allowing for the introduction of a wide range of substituents.
Protocol 1: N-Acylation and N-Sulfonylation
The amino group can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, which are prevalent in many drug molecules.
Caption: General workflow for N-acylation and N-sulfonylation.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, for example, triethylamine (Et₃N) or pyridine (1.5-2.0 eq), and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling with Carboxylic Acids
The 6-amino group can also be coupled with carboxylic acids using standard peptide coupling reagents.[8] This method offers a broader scope for introducing diverse side chains compared to using acyl chlorides.
Caption: General workflow for amide coupling.
Experimental Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM, add the coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Continue stirring the reaction at room temperature until completion (typically 12-24 hours), monitoring by TLC.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its strategic placement of functional groups allows for the efficient generation of diverse libraries of compounds based on the privileged imidazo[1,2-a]pyridine scaffold. The protocols outlined in this guide, while based on established chemical principles, provide a solid foundation for researchers to utilize this key building block in their quest for novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.158980-21-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. This compound [myskinrecipes.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry.[1] Its unique bicyclic aromatic system, which bears resemblance to endogenous purines, allows it to interact with a wide array of biological targets.[2] This has led to the development of numerous successful therapeutic agents, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (a bisphosphonate for osteoporosis treatment).[3] The versatility of this scaffold stems from its amenability to chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Our focus here is Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3), a valuable building block for library synthesis.[4][5] This molecule presents two primary, chemically distinct handles for derivatization: the nucleophilic 6-amino group on the pyridine ring and the electrophilic ethyl ester at the 2-position of the imidazole ring. Strategic modification at these sites allows for a systematic exploration of the structure-activity relationship (SAR) in drug discovery programs, targeting kinases, G-protein coupled receptors, and other enzyme classes.[3][6]
This guide provides a detailed technical overview and field-tested protocols for the derivatization of this key intermediate. We will explore the chemical logic behind various synthetic strategies and provide step-by-step procedures for common, high-yield transformations.
Strategic Approaches to Derivatization
The derivatization of this compound can be logically bifurcated based on the targeted functional group. The reactivity of the 6-amino group is primarily nucleophilic, making it an ideal site for acylation, sulfonylation, and related reactions. The 2-carboxylate group, an ester, is best modified via hydrolysis to the corresponding carboxylic acid, which then serves as a versatile precursor for amide bond formation.
Caption: Overall derivatization workflow for the title compound.
Part 1: Derivatization of the 6-Amino Group
The aromatic amine at the C6-position is a potent nucleophile, readily participating in reactions with various electrophiles. Standard protocols for acylation and sulfonylation can be applied with high efficiency.
Protocol 1: General Procedure for Acylation of the 6-Amino Group
This protocol describes the formation of an amide bond at the 6-amino position using an acid chloride. This is a robust and widely applicable method for introducing diverse acyl groups.
Causality: The reaction is typically run at 0 °C initially to control the exothermicity of the reaction between the highly reactive acid chloride and the amine. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to act as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | [ChemScene][5] | >98% | Starting Material |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous | Reaction Solvent |
| Triethylamine (TEA) or DIPEA | Standard Supplier | Reagent Grade | Base |
| Acetyl Chloride (or other R-COCl) | Standard Supplier | Reagent Grade | Acylating Agent |
| Saturated aq. NaHCO₃ | Lab Prepared | - | For aqueous workup |
| Brine | Lab Prepared | - | For aqueous workup |
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Supplier | - | Drying Agent |
| Silica Gel | Standard Supplier | 230-400 mesh | For column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 - 1.5 eq).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typical eluents: ethyl acetate/hexanes or DCM/methanol gradient) to yield the desired 6-acetamido derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: General Procedure for Sulfonylation of the 6-Amino Group
This protocol forms a sulfonamide linkage, a key functional group in many pharmaceuticals due to its ability to act as a hydrogen bond donor and mimic a carboxylate group.
Causality: The mechanism is analogous to acylation. A base is required to neutralize the generated HCl. Pyridine is often used as both the base and a solvent, as it can also catalyze the reaction.
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM in a flame-dried flask under nitrogen.
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride, 1.1 eq) portion-wise or dropwise.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor by TLC.
-
Work-up:
-
If pyridine is the solvent, remove it under high vacuum.
-
Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification & Characterization: Concentrate the solvent and purify the crude product by flash column chromatography or recrystallization to obtain the pure 6-sulfonamido derivative. Characterize by NMR and MS.
Part 2: Derivatization of the 2-Ethyl Carboxylate Group
Modification at the C2-position typically begins with the hydrolysis of the ethyl ester to the carboxylic acid. This acid is a crucial intermediate for creating a diverse library of C2-amide derivatives via standard peptide coupling reactions.
Protocol 3: Saponification of the Ethyl Ester
Causality: Saponification is the base-catalyzed hydrolysis of an ester. A strong base like lithium hydroxide (LiOH) attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed in a mixture of aqueous and organic solvents to ensure the solubility of both the substrate and the hydroxide salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the resulting carboxylate salt to yield the neutral carboxylic acid, which often precipitates from the aqueous solution.
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq).
-
Reaction Progression: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid. The product can often be used in the next step without further purification.
Protocol 4: General Procedure for Amide Coupling
This protocol utilizes the carboxylic acid generated in Protocol 3 to form amides with various primary or secondary amines. Modern coupling reagents like HATU provide high yields, fast reaction times, and minimize side reactions.[7]
Causality: Amide coupling reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[8] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an efficient coupling agent that forms an activated O-acylisourea intermediate. A non-nucleophilic organic base like DIPEA is required to deprotonate the carboxylic acid and the ammonium salt of the incoming amine nucleophile.
Caption: Simplified workflow for HATU-mediated amide coupling.
Step-by-Step Methodology
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (from Protocol 3, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification & Characterization: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-carboxamide derivative. Confirm the structure by NMR and MS.
Summary and Outlook
The protocols outlined provide a robust framework for the derivatization of this compound. By strategically targeting the 6-amino and 2-carboxylate functionalities, researchers can rapidly generate diverse libraries of novel compounds. These derivatives are valuable for probing structure-activity relationships and serve as starting points for the development of new therapeutic agents. The chemical tractability of the imidazo[1,2-a]pyridine scaffold continues to solidify its status as a truly privileged structure in the field of medicinal chemistry.[1]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. ajchem-a.com [ajchem-a.com]
Application and Protocol Guide for the Characterization of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and drug development. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of several marketed drugs.[1] Derivatives of this scaffold are explored for a wide range of therapeutic applications, including as potential inhibitors of enzymes like Rab geranylgeranyl transferase and for their anti-influenza activity.[2][3]
Accurate and robust analytical methods are paramount for the unambiguous characterization of such molecules, ensuring identity, purity, and stability throughout the discovery and development pipeline. This guide provides detailed application notes and step-by-step protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 158980-21-3[4]
-
Molecular Weight: 205.22 g/mol [6]
-
Melting Point: 169-171°C[7]
Caption: Structure of this compound with atom numbering.
Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the presence of key functional groups and the substitution pattern on the heterocyclic core.
Rationale for Experimental Choices
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as the primary solvent. The amino protons are more likely to be observed as distinct, exchangeable signals in DMSO-d₆ compared to protic solvents like methanol-d₄. Additionally, many imidazo[1,2-a]pyridine derivatives exhibit good solubility in DMSO.[8]
-
Instrument Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) is advantageous for resolving the aromatic proton signals, which are expected to be in a crowded region and exhibit complex coupling patterns.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.[9][10]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.2 | d | 1H | H5 | The proton at C5 is typically the most deshielded in the pyridine ring due to its proximity to the bridgehead nitrogen (N4). |
| ~8.1 - 8.3 | s | 1H | H3 | The proton on the imidazole ring is a singlet and appears in the aromatic region. |
| ~7.4 - 7.6 | d | 1H | H8 | The H8 proton is part of the pyridine ring's aromatic system. |
| ~7.0 - 7.2 | dd | 1H | H7 | The H7 proton will show coupling to both H8 and H5. |
| ~5.5 - 6.0 | br s | 2H | 6-NH₂ | The amino protons are expected to be a broad singlet and are exchangeable with D₂O. |
| ~4.2 - 4.4 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, showing quartet coupling with the methyl group. |
| ~1.2 - 1.4 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, showing triplet coupling with the methylene group. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on the known effects of substituents on aromatic and heterocyclic rings.[11][12]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (ester) | Carbonyl carbons are highly deshielded. |
| ~145 | C8a | Bridgehead carbon adjacent to N1. |
| ~142 | C6 | Carbon bearing the electron-donating amino group. |
| ~140 | C2 | Carbon attached to the electron-withdrawing ester group. |
| ~125 | C5 | Aromatic CH carbon. |
| ~118 | C8 | Aromatic CH carbon. |
| ~115 | C3 | Aromatic CH carbon in the imidazole ring. |
| ~110 | C7 | Aromatic CH carbon. |
| ~60 | -OCH₂CH₃ | Ethyl ester methylene carbon. |
| ~14 | -OCH₂CH₃ | Ethyl ester methyl carbon. |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is common practice.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the probe for the sample.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~16 ppm
-
-
Acquire a standard proton-decoupled ¹³C NMR spectrum with typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~240 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using TMS or the residual solvent peak.
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
(Optional) For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Part 2: Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the molecular weight and structural information provided by mass spectrometry. It is ideal for verifying the molecular weight and assessing the purity of this compound.
Rationale for Method Development
-
Chromatography Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The compound has sufficient polarity to be retained on a C18 column while still being hydrophobic enough to elute with a standard water/acetonitrile or water/methanol gradient.
-
Mobile Phase Selection: A volatile buffer system is essential for MS compatibility.[5][13] Ammonium formate or ammonium acetate in water, with a small amount of formic acid, is recommended. Formic acid serves to improve peak shape and promote ionization in positive ion mode by providing a source of protons.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is expected to be highly effective. The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.
Caption: General workflow for the LC-MS analysis of the target compound.
LC-MS Protocol
| Parameter | Recommended Condition | Justification |
| LC System | Agilent 1260 Infinity II or equivalent | A standard analytical HPLC/UHPLC system is suitable. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good resolution and fast analysis times. |
| Mobile Phase A | Water + 0.1% Formic Acid | Volatile and promotes protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak broadening. |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent | A single quadrupole is sufficient for molecular weight confirmation. |
| Ionization Mode | ESI Positive | The molecule contains basic nitrogens, ideal for positive ionization. |
| Drying Gas Temp. | 350 °C | Standard condition for solvent evaporation. |
| Drying Gas Flow | 12 L/min | Standard condition for solvent evaporation. |
| Nebulizer Pressure | 35 psig | Optimizes droplet formation. |
| Capillary Voltage | 3500 V | Standard voltage for ESI. |
| Scan Range | m/z 100-500 | Covers the expected molecular ion and potential fragments. |
Expected Results
-
Retention Time: A sharp, symmetrical peak should be observed in the chromatogram. The exact retention time will depend on the specific system, but a Chinese patent suggests a very early elution (0.27 min), which might indicate a very fast method or potential hydrolysis.[14] Under the proposed conditions, a retention time of 2-4 minutes would be expected.
-
Mass Spectrum: The primary ion observed in the mass spectrum should be the protonated molecule [M+H]⁺ at m/z 206.2 . It is important to note that a previously reported value of m/z 177 likely corresponds to the hydrolyzed carboxylic acid product (C₈H₇N₃O₂), which has a molecular weight of 177.16.[14] This could be observed if the sample has degraded or if in-source fragmentation occurs.
Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent mixture.
-
-
System Setup and Equilibration:
-
Set up the LC-MS system according to the parameters in the table above.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample.
-
Acquire data for the full duration of the gradient run and a subsequent re-equilibration step.
-
-
Data Analysis:
-
Integrate the peak in the total ion chromatogram (TIC) to determine the retention time and assess purity by peak area percentage.
-
Extract the mass spectrum for the peak of interest.
-
Confirm the presence of the expected [M+H]⁺ ion at m/z 206.2.
-
Conclusion
The combination of NMR spectroscopy and LC-MS provides a comprehensive characterization of this compound. NMR confirms the detailed molecular structure, while LC-MS verifies the molecular weight and provides a reliable assessment of purity. The protocols outlined in this guide are based on established analytical principles for heterocyclic compounds and serve as a robust starting point for researchers in the field of drug discovery and development. These methods ensure the generation of high-quality, reliable data essential for advancing promising pharmaceutical candidates.
References
- 1. Characterization of a thermostable Cas12a ortholog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. Scalable characterization of the PAM requirements of CRISPR-Cas enzymes using HT-PAMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pusl.lookchem.com [pusl.lookchem.com]
- 5. This compound | C10H11N3O2 | CID 14925628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. This compound [myskinrecipes.com]
- 8. rsc.org [rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN116194445A - æ°ååç© - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate Scaffolds in the Synthesis of Potent and Selective PI3K Inhibitors
Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This has made PI3K an attractive target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its rigid, planar structure and capacity for diverse functionalization.[3] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of novel PI3K inhibitors utilizing ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate and its structural analogues as key chemical intermediates. We will explore the rationale behind the synthetic strategy, from core scaffold formation to final compound generation, and present representative biological data.
Introduction: The PI3K Pathway and the Imidazo[1,2-a]pyridine Advantage
The PI3K/Akt/mTOR Signaling Pathway: A Central Node in Cancer
The PI3K/Akt/mTOR pathway is a highly conserved intracellular signaling cascade crucial for regulating a multitude of cellular processes.[4] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits kinases such as AKT and PDK1 to the cell membrane, leading to their activation.[4] Activated AKT proceeds to phosphorylate a host of downstream targets, culminating in the activation of the mTOR complex (mTORC1 and mTORC2), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[5]
In many cancers, this pathway is overactive due to mutations in key components (e.g., PIK3CA, the gene encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, which antagonizes PI3K activity by dephosphorylating PIP3.[6] This sustained signaling drives tumorigenesis, making the development of PI3K inhibitors a cornerstone of modern oncology research.[1][7]
References
- 1. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate in Central Nervous System (CNS) Drug Development
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in CNS Drug Discovery
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This "privileged structure" is present in several marketed drugs, including zolpidem (a hypnotic) and alpidem (an anxiolytic), highlighting its proven utility in targeting the central nervous system.[1][2] The rigid, bicyclic nature of the imidazo[1,2-a]pyridine system provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Furthermore, its chemical tractability allows for the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.[3]
Derivatives of this scaffold have been investigated for a multitude of CNS-related applications, including as anticonvulsants, agents for treating neurodegenerative diseases like glioblastoma, and modulators of key neurotransmitter systems.[3][4] This broad spectrum of activity underscores the potential of novel imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, as starting points for the development of new therapeutics for CNS disorders.
This document provides a comprehensive guide for researchers on the synthesis, potential applications, and detailed experimental protocols for the evaluation of this compound and its derivatives in the context of CNS drug development.
Part 1: Synthesis and Characterization
A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. Based on established methods for the synthesis of the imidazo[1,2-a]pyridine core, a straightforward approach to this compound is proposed.[5][6]
Proposed Synthetic Protocol: One-Pot Cyclocondensation
The synthesis of this compound can be efficiently achieved through a one-pot cyclocondensation reaction between 2,5-diaminopyridine and ethyl bromopyruvate.[7][8]
Reaction Scheme:
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 2,5-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a mild base like sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Addition of Electrophile: While stirring the mixture, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound as a solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 2: Potential CNS Applications and Investigational Pathways
The unique structural features of this compound, namely the amino group at the 6-position and the ethyl ester at the 2-position, offer multiple avenues for derivatization and biological exploration. Based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold, several potential applications in CNS drug development are proposed.
Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytics, sedatives, and anticonvulsants.[9] Several imidazo[1,2-a]pyridine derivatives, most notably zolpidem, act as positive allosteric modulators of GABA-A receptors, often with selectivity for specific α subunits.[10]
Hypothesis: this compound and its derivatives may exhibit modulatory activity at GABA-A receptors, potentially leading to novel anxiolytic or anticonvulsant agents with improved side-effect profiles.
Experimental Workflow:
Caption: Workflow for GABA-A Receptor Modulation Screening.
Inhibition of CNS-Related Kinases
Protein kinases play a critical role in neuronal signaling, and their dysregulation is implicated in various neurodegenerative and psychiatric disorders.[11] The imidazo[1,2-a]pyridine scaffold has been identified as a promising core for the development of kinase inhibitors, including those targeting kinases involved in neuroinflammation and neurodegeneration, such as DYRK1A.[12][13]
Hypothesis: The amino group on this compound can serve as a key interaction point with the hinge region of kinase active sites, making it a valuable scaffold for developing novel CNS-penetrant kinase inhibitors.
Experimental Workflow:
Caption: Workflow for CNS Kinase Inhibitor Development.
Targeting Glioblastoma Stem Cells
Glioblastoma multiforme (GBM) is a highly aggressive brain tumor with a poor prognosis. A subpopulation of glioblastoma stem cells (GSCs) is thought to be responsible for tumor recurrence and therapeutic resistance. Recent studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit aldehyde dehydrogenase (ALDH), an enzyme overexpressed in GSCs, leading to potent anti-GBM activity.[4]
Hypothesis: this compound and its derivatives could be developed as novel ALDH inhibitors to target GSCs and improve the treatment of glioblastoma.
Experimental Workflow:
Caption: Workflow for Glioblastoma Stem Cell-Targeted Drug Discovery.
Part 3: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the investigational pathways.
Protocol 1: In Vitro Neuroinflammation Assay using Microglial Cells
This protocol describes the use of a murine microglial cell line (e.g., BV-2) to assess the anti-neuroinflammatory potential of test compounds.[14][15][16][17]
1.1. Cell Culture and Plating:
- Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
1.2. Compound Treatment and LPS Stimulation:
- Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
- After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration using a sodium nitrite standard curve.
1.4. Measurement of Pro-inflammatory Cytokines (ELISA):
- Collect the cell culture supernatant as described above.
- Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-only control.
-
Determine the IC₅₀ values for the active compounds.
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.[18][19]
2.1. Preparation of the PAMPA-BBB Plate:
- Coat the filter of a 96-well donor plate with a lipid mixture (e.g., porcine brain polar lipid) dissolved in an organic solvent (e.g., dodecane).
- After the solvent evaporates, a lipid membrane is formed on the filter.
2.2. Assay Procedure:
- Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
- Add the test compounds (dissolved in buffer) to the wells of the donor plate.
- Place the donor plate on top of the acceptor plate, creating a "sandwich".
- Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
2.3. Quantification:
- After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
- Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [C_A] and [C_D_initial] are the concentrations in the acceptor and initial donor wells, respectively.
Data Interpretation:
-
Compounds are typically classified as high, medium, or low BBB permeability based on their Pe values.
Protocol 3: In Vivo Model of Alzheimer's Disease (AD)
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations (e.g., APP/PS1 mice) are widely used to study AD pathology and evaluate potential therapeutics.[20][21][22][23]
3.1. Animal Model and Treatment:
- Use age-matched APP/PS1 transgenic mice and wild-type littermates.
- Administer the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle daily for a specified duration (e.g., 3-6 months), starting before or after the onset of significant pathology.
3.2. Behavioral Testing (Morris Water Maze):
- Assess spatial learning and memory using the Morris water maze test.
- During the acquisition phase (e.g., 5 days), train the mice to find a hidden platform in a circular pool of water.
- In the probe trial (on the 6th day), remove the platform and measure the time spent in the target quadrant where the platform was previously located.
3.3. Histopathological and Biochemical Analysis:
- At the end of the treatment period, euthanize the mice and collect the brains.
- Perform immunohistochemistry on brain sections to quantify amyloid-beta (Aβ) plaque deposition (using antibodies like 6E10) and microgliosis/astrogliosis (using antibodies against Iba1 and GFAP, respectively).
- Measure Aβ levels (Aβ40 and Aβ42) in brain homogenates using ELISA.
Data Analysis:
-
Compare the behavioral performance and pathological readouts between the vehicle-treated and compound-treated transgenic mice.
-
A significant improvement in memory and a reduction in Aβ pathology would indicate therapeutic efficacy.
Quantitative Data Summary
| Assay | Readout | Purpose |
| In Vitro Neuroinflammation | IC₅₀ for NO, TNF-α, IL-6 inhibition | Quantify anti-inflammatory potency |
| PAMPA-BBB | Permeability coefficient (Pe) | Predict passive BBB penetration |
| In Vivo AD Model | Time in target quadrant (Morris Water Maze), Aβ plaque load, Aβ levels | Assess in vivo efficacy |
Conclusion
This compound represents a promising starting point for the development of novel CNS therapeutics. Its versatile scaffold allows for the exploration of multiple biological targets implicated in a range of neurological and psychiatric disorders. The detailed protocols provided herein offer a robust framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Through a systematic and hypothesis-driven approach, the unique chemical space offered by the imidazo[1,2-a]pyridine core can be effectively leveraged to discover the next generation of CNS drugs.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 15. DSpace [diposit.ub.edu]
- 16. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
Application Notes & Protocols: Strategic Functionalization of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate at the 6-Amino Group
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure is a cornerstone in numerous clinically significant agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Marketed drugs such as Zolpidem, Alpidem, and Minodronic acid feature this heterocyclic system, underscoring its therapeutic relevance.[5][6]
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a particularly valuable building block for chemical library synthesis.[7] It possesses three key points of diversity: the C2-ester, the C6-amino group, and the core itself. The exocyclic amino group at the C6-position is a versatile handle for introducing a wide array of functional groups, enabling systematic exploration of structure-activity relationships (SAR). Its nucleophilic character allows for a suite of well-established chemical transformations.
This document provides detailed, field-proven protocols for the functionalization of the 6-amino group on this scaffold, explaining the causality behind experimental choices to guide researchers in synthesizing novel derivatives for drug development programs.
Core Functionalization Strategies & Protocols
The primary amino group on the electron-rich imidazo[1,2-a]pyridine ring is a potent nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail robust protocols for its derivatization.
Acylation: Formation of Amide Bonds
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of countless acyl groups. The resulting amides can modulate solubility, introduce new hydrogen bonding interactions, and occupy specific pockets in biological targets. We present two common and effective methods.
This method is ideal for coupling carboxylic acids directly and is known for its mild conditions and high efficiency, even with sterically demanding substrates.[8][9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ to form a highly reactive ester, which is then readily displaced by the amine.
Experimental Protocol:
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and HATU (1.2 eq.).
-
Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the stirred solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the resulting salts.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired amide.
A direct and often rapid method for forming amides, particularly when the corresponding acid chloride is commercially available or easily synthesized. Pyridine is commonly used as it acts as both a nucleophilic catalyst and a base to scavenge the HCl byproduct.
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Add the acid chloride (1.05 eq.) dropwise to the stirred solution. If using DCM as the solvent, add pyridine (1.5 eq.) or triethylamine (1.5 eq.) prior to the acid chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with 1M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization.
Caption: General workflows for amide bond formation.
Sulfonylation: Formation of Sulfonamide Bonds
Sulfonamides are key functional groups in a multitude of antibacterial and diuretic drugs. Their synthesis from an amine is straightforward and highly reliable. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine. Pyridine serves as both the solvent and the acid scavenger.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the desired arylsulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor completion by TLC or LC-MS.[10]
-
Workup: Carefully pour the reaction mixture into ice-water. A precipitate of the product may form. If so, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with 1M CuSO₄ (to remove pyridine), water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization or silica gel chromatography.
Caption: Workflow for sulfonamide synthesis.
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[11][12] This methodology allows for the coupling of the 6-amino group with a variety of aryl or heteroaryl halides, providing access to diarylamine structures that would be difficult to synthesize via classical methods.[13]
Experimental Protocol:
-
Setup (Glovebox): Inside an inert atmosphere glovebox, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the appropriate ligand (e.g., RuPhos, 4 mol%) to a vial.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).
-
Solvation: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. The choice of temperature depends on the reactivity of the aryl halide.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel chromatography.
Caption: Buchwald-Hartwig N-Arylation workflow.
Diazotization and Sandmeyer Reaction
For instances where the amino group needs to be replaced entirely, conversion to a diazonium salt is a classic and effective strategy.[14] The resulting diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles, such as halides in the Sandmeyer reaction, to generate new functionalities on the imidazo[1,2-a]pyridine core.
Experimental Protocol:
-
Diazotization (Step 1):
-
Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2 M HBr or HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine suspension is critical for a successful reaction.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C at all times. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material.
-
Stir the resulting solution at 0-5 °C for 30 minutes. Use this solution immediately in the next step.
-
-
Sandmeyer Reaction (Step 2 - Halogenation):
-
In a separate flask, prepare a solution or suspension of the copper(I) halide (e.g., CuBr or CuCl, 1.2 eq.) in the corresponding concentrated acid (e.g., HBr or HCl). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) halide solution.
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.
-
Data Summary and Characterization
Successful functionalization should be confirmed using standard analytical techniques. The table below summarizes the expected analytical signatures for the parent compound and a representative product from each class of reaction.
| Compound Class | Representative Structure | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Mass Spec (m/z) [M+H]⁺ |
| Starting Amine | This compound | ~5.5-6.0 (br s, 2H, -NH₂) | ~150 (C-NH₂) | 206.09 |
| Amide | Ethyl 6-acetamidoimidazo[1,2-a]pyridine-2-carboxylate | ~9.5-10.5 (br s, 1H, -NHCO-), ~2.1 (s, 3H, -COCH₃) | ~169 (C=O, amide) | 248.10 |
| Sulfonamide | Ethyl 6-(phenylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylate | ~10.0-11.0 (br s, 1H, -NHSO₂-) | ~139 (Ar C-SO₂) | 346.08 |
| N-Aryl | Ethyl 6-(phenylamino)imidazo[1,2-a]pyridine-2-carboxylate | ~8.0-9.0 (br s, 1H, -NHAr) | ~142 (Ar C-NH) | 282.12 |
| Halide | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | N/A (amine replaced) | ~110 (C-Br) | 269.00 / 271.00 |
Note: Exact chemical shifts (δ) are dependent on the solvent and specific derivative structure. Values are approximate.
Standard characterization should include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[15][16] Infrared (IR) spectroscopy can also be useful for identifying key functional groups like the amide carbonyl stretch (~1650-1680 cm⁻¹).
Conclusion
This compound is a robust and versatile starting material for the synthesis of diverse chemical libraries. The protocols outlined in this guide for acylation, sulfonylation, N-arylation, and diazotization provide reliable pathways to a wide range of derivatives. By leveraging these methods, researchers in medicinal chemistry and drug development can efficiently probe the structure-activity landscape of the privileged imidazo[1,2-a]pyridine scaffold, accelerating the discovery of novel therapeutic agents.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diazotisation [organic-chemistry.org]
- 15. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate Derivatives for Aurora Kinase A Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold Against a Key Mitotic Target
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic nature provides a versatile framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. This has led to the development of drugs with a wide therapeutic spectrum.[1][2]
One of the most compelling target classes for derivatives of this scaffold is the protein kinase family. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis. Aurora Kinase A (AURKA) plays a critical role in centrosome maturation, spindle assembly, and mitotic entry.[4] Its overexpression is frequently observed in various cancers, correlating with poor prognosis and making it a prime target for anti-cancer drug development.[4] Notably, imidazo[1,2-a]pyrazine-based compounds, structurally related to the imidazo[1,2-a]pyridine core, have shown significant promise as potent Aurora kinase inhibitors.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel AURKA inhibitors derived from "Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate". We will detail a multi-stage screening cascade, beginning with the design of a focused compound library, progressing through a robust biochemical primary screen, and culminating in a physiologically relevant cell-based secondary screen and hit validation.
I. Focused Compound Library Design
The success of any HTS campaign is fundamentally linked to the quality and design of the compound library. Starting with the core scaffold, this compound, a focused library of derivatives should be synthesized to explore the structure-activity relationship (SAR).
Rationale for Diversification:
-
Amino Group (Position 6): This position is an ideal handle for introducing diversity. Acylation or sulfonylation can be employed to introduce a variety of substituents, exploring different electronic and steric properties that may interact with the solvent-exposed regions of the kinase active site.
-
Position 3: This position can be functionalized to probe interactions within the ATP-binding pocket.
-
Ester Group (Position 2): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to modulate solubility and introduce additional hydrogen bonding interactions.
A representative library would include derivatives with varying substituents at these key positions, designed to probe different regions of the AURKA active site.
II. The High-Throughput Screening Cascade: A Multi-Pronged Approach
A successful HTS campaign requires a carefully designed workflow to efficiently identify true hits while minimizing false positives. We propose a three-stage screening cascade:
References
- 1. youtube.com [youtube.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopenarchives.com]
- 4. mdpi.com [mdpi.com]
- 5. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous commercial drugs.[1][2] Its unique electronic properties and rigid, bicyclic nature make it an ideal framework for developing highly specific and potent enzyme inhibitors. This guide focuses on a key derivative, Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, and its strategic application in the synthesis of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the imidazo[1,2-a]pyridine core has been successfully employed to develop inhibitors for targets such as PI3K, Aurora kinases, c-Met, and VEGFR2.[3][4][5][6] This document provides an in-depth exploration of the scaffold's utility, detailed synthetic protocols, structure-activity relationship (SAR) insights, and methodologies for biological evaluation, designed for researchers and professionals in drug development.
The Imidazo[1,2-a]pyridine Core: A Foundation for Kinase Inhibition
The aberrant activity of protein kinases is a hallmark of many human cancers, making them a major focus of therapeutic intervention.[3][7] The imidazo[1,2-a]pyridine ring system serves as an excellent starting point for kinase inhibitor design for several reasons:
-
Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target kinase.
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site.
-
Vectors for Substitution: The scaffold offers multiple, distinct positions (C2, C3, C5, C6, C7, C8) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Our focus, this compound, is a particularly strategic starting material. The ester at the C2 position can be hydrolyzed to a carboxylic acid for further amide coupling, while the amine at the C6 position provides a reactive handle for introducing diverse functionalities crucial for interacting with specific regions of the kinase active site.
General Synthetic Strategies & Key Transformations
The synthesis of potent kinase inhibitors from this compound typically involves a multi-step sequence designed to build complexity and introduce pharmacophoric elements. The primary reactive sites are the C2-ester and the C6-amine.
Key Synthetic Logic:
-
C2-Ester Hydrolysis: The ethyl ester is often hydrolyzed to the corresponding carboxylic acid. This is a critical step as the resulting acid can be coupled with a variety of amines to form amides, a common functional group in kinase inhibitors that often forms key hydrogen bonds.
-
C6-Amine Functionalization: The 6-amino group is a versatile nucleophile. It can be acylated, sulfonylated, or used as a handle in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach various aryl or heteroaryl groups. These groups are often designed to occupy hydrophobic pockets within the kinase domain.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Chan-Lam couplings, are frequently employed to introduce aryl or heteroaryl substituents at other positions of the imidazo[1,2-a]pyridine core, often after converting the amine to a more suitable functional group like a halide.[8]
The following diagram illustrates a generalized workflow for diversifying the core scaffold.
Caption: General synthetic pathways from the core scaffold.
Protocol: Synthesis of a PI3Kα Inhibitor Intermediate
The phosphatidylinositol-3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[3][7] Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against PI3Kα.[9][10] The following protocol details the synthesis of a key intermediate, starting from this compound, based on established chemical transformations in the literature.[3]
Step 1: Saponification of the C2-Ester
This step converts the ethyl ester to a carboxylic acid, preparing it for subsequent amide coupling.
-
To a solution of: this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Add: Lithium hydroxide (LiOH) (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl.
-
The resulting precipitate (6-amino-imidazo[1,2-a]pyridine-2-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Causality: LiOH is a strong base that effectively hydrolyzes the ester. The THF co-solvent ensures the solubility of the organic starting material. Acidification is necessary to protonate the carboxylate salt, causing the desired product to precipitate out of the aqueous solution.
Step 2: Sulfonylation of the C6-Amine
This step introduces a sulfonamide moiety, a common feature in PI3K inhibitors that can form critical interactions in the kinase active site.
-
To a solution of: 6-amino-imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous Pyridine.
-
Add: 2,4-Difluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Workup:
-
Pour the reaction mixture into ice water.
-
Extract the product with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The 2,4-difluorophenylsulfonamido group is a key pharmacophore found in potent PI3K inhibitors.[8]
| Parameter | Step 1: Saponification | Step 2: Sulfonylation |
| Starting Material | This compound | 6-amino-imidazo[1,2-a]pyridine-2-carboxylic acid |
| Key Reagents | LiOH | 2,4-Difluorobenzenesulfonyl chloride, Pyridine |
| Solvent | THF / H₂O | Pyridine |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Time | 4-6 hours | 12-16 hours |
| Expected Yield | >90% | 60-75% |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-a]pyridine core has yielded crucial insights into the structural requirements for potent kinase inhibition. SAR studies are essential for optimizing lead compounds into clinical candidates.[11][12][13]
Key SAR Trends for Imidazo[1,2-a]pyridine Based Kinase Inhibitors:
-
C2 Position: The C2 position often accommodates groups that can be modified to improve solubility and cell permeability. Amides derived from the C2-carboxylate are common.
-
C6 Position: Substituents at the C6 position often extend towards the solvent-exposed region of the ATP binding pocket. This position is critical for modulating selectivity and pharmacokinetic properties. For PI3Kα inhibitors, sulfonamides at this position have proven effective.[3]
-
C8 Position: Introduction of small alkyl or halogen groups at the C8 position can enhance potency, potentially by making favorable hydrophobic contacts.[3]
Caption: Key modification points on the scaffold.
| Compound Modification (vs. Scaffold) | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Methyl, 3-pyrazolyl-sulfonylphenyl | PI3Kα | 1.8 | [9] |
| 6-Methylpyridone derivative | c-Met / VEGFR2 | 1.9 / 2.2 | [5] |
| 6-(trifluoroisopropoxy)-pyrazinamine | pan-PI3K | Potent | [6] |
| C6-sulfonamide, C8-bromo | PI3Kα | 150 | [3] |
Protocol: In Vitro Kinase Inhibition Assay
After synthesis and purification, the inhibitory activity of the new compounds must be quantified. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Protocol Workflow:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer.
-
Synthesized inhibitor or DMSO (for control wells).
-
Target kinase enzyme and its specific substrate peptide.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate & Deplete ATP: Add ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a high-value starting material for the construction of sophisticated kinase inhibitors. The strategic positioning of its amino and ester functional groups provides orthogonal chemical handles for diversification, enabling a rational, structure-based approach to drug design. By leveraging the synthetic pathways and analytical protocols outlined in this guide, researchers can efficiently explore the chemical space around the privileged imidazo[1,2-a]pyridine core to develop novel and potent therapeutics for kinase-driven diseases.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to optimize your reaction for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthetic route involves the cyclization of 5-aminopyridin-2-amine with ethyl bromopyruvate.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in this synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
5-aminopyridin-2-amine: This starting material can be susceptible to oxidation and degradation. Ensure it is of high purity and stored under an inert atmosphere if possible. Impurities can interfere with the cyclization reaction.
-
Ethyl Bromopyruvate: This reagent is a lachrymator and can decompose over time. It is advisable to use freshly opened or distilled ethyl bromopyruvate for best results. The presence of bromoacetic acid as an impurity can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium bicarbonate (NaHCO₃) is a commonly used weak base that neutralizes the HBr formed during the reaction without being overly reactive.[1] Using a strong base can lead to the decomposition of ethyl bromopyruvate or promote side reactions. Ensure you are using at least one equivalent of the base.
-
Solvent: Anhydrous ethanol is a standard solvent for this reaction.[1] Ensure your solvent is sufficiently dry, as water can hydrolyze the ethyl bromopyruvate.
-
Temperature and Reaction Time: The reaction is typically run at reflux in ethanol (around 78-80 °C).[1] Insufficient temperature or reaction time may lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A prolonged reaction time at high temperatures could lead to product degradation.
-
-
Reaction Monitoring:
-
Regularly monitor the reaction using TLC. This will help you determine if the starting materials are being consumed and if the product is forming. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexane. The product, being more polar than the starting materials, should have a lower Rf value.
-
Experimental Protocol for Yield Optimization:
-
To a round-bottom flask, add 5-aminopyridin-2-amine (1.0 eq) and anhydrous ethanol.
-
Add sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 80°C).[1]
-
Slowly add a solution of ethyl bromopyruvate (1.5 eq) in anhydrous ethanol to the refluxing mixture over 30 minutes.[1]
-
Continue to reflux the reaction mixture for 4 hours, monitoring the progress by TLC every hour.[1]
-
Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
| Parameter | Recommendation | Rationale |
| Starting Material Purity | High purity, freshly sourced | Impurities can inhibit the reaction or cause side reactions. |
| Base | Sodium Bicarbonate (NaHCO₃) | A mild base to neutralize HBr without causing degradation.[1] |
| Solvent | Anhydrous Ethanol | A polar protic solvent that facilitates the reaction.[1] |
| Temperature | Reflux (~80°C) | Provides sufficient energy for the reaction to proceed.[1] |
| Reaction Time | 4 hours (monitor by TLC) | Ensures completion of the reaction without significant product degradation.[1] |
Issue 2: Formation of Multiple Products/Impurities
Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common challenge, often arising from the reactivity of the starting materials and intermediates.
Potential Side Reactions and Mitigation Strategies:
-
Reaction at the 6-Amino Group: The exocyclic 6-amino group on the pyridine ring is also nucleophilic and could potentially react with ethyl bromopyruvate. However, the endocyclic pyridine nitrogen is generally more nucleophilic and preferentially attacks the electrophilic carbon of the ethyl bromopyruvate, leading to the desired cyclization. To favor the desired reaction, ensure a controlled addition of ethyl bromopyruvate to the heated reaction mixture.
-
Dimerization or Polymerization: Under certain conditions, especially with stronger bases or at higher concentrations, side reactions leading to dimers or oligomers of the starting materials or product can occur. Maintaining the recommended reaction temperature and using a mild base like NaHCO₃ can help minimize these side reactions.
-
Hydrolysis of the Ester: If there is moisture in the reaction, the ethyl ester group of the product can be hydrolyzed to the corresponding carboxylic acid. Using anhydrous solvents and reagents is crucial to prevent this.
Troubleshooting Workflow for Impurity Formation:
Caption: A workflow for troubleshooting impurity formation.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
Answer:
The presence of the amino and ester functional groups makes the product moderately polar, which can present challenges in purification.
Recommended Purification Strategies:
-
Column Chromatography: This is the most effective method for purifying this compound.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 50-70% ethyl acetate in hexane) will likely provide good separation of the product from less polar impurities and starting materials. The exact gradient will need to be optimized based on your TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step.
-
Solvent Selection: A mixture of ethanol and water, or ethyl acetate and hexane, are good starting points for solvent screening. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: The imidazo[1,2-a]pyridine core is basic and can be protonated. This property can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The product should move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ solution) to precipitate the free base of your product.
-
Extract the product back into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q2: Can I use a different base, such as triethylamine or potassium carbonate?
A2: While other bases can be used, they may present challenges. Triethylamine is a stronger base than sodium bicarbonate and could promote side reactions. Potassium carbonate is also a stronger base and is often used in polar aprotic solvents like DMF. For the reaction in ethanol, sodium bicarbonate is a milder and often more suitable choice to avoid degradation of the starting materials or product.[1]
Q3: Is it possible to perform this reaction at room temperature?
A3: The cyclization reaction generally requires heating to proceed at a reasonable rate. While some imidazo[1,2-a]pyridine syntheses can be performed at room temperature, they often require longer reaction times or more reactive starting materials. For the synthesis of this compound, refluxing in ethanol is the recommended condition to ensure efficient conversion.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
TLC: To assess the purity of the final product (a single spot is desired).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Reaction Mechanism Overview
The synthesis of this compound proceeds through a well-established mechanism for imidazo[1,2-a]pyridine formation.
Caption: General mechanism for the synthesis.
-
N-Alkylation: The more nucleophilic pyridine ring nitrogen of 5-aminopyridin-2-amine attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion to form an N-alkylated pyridinium intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety in an intramolecular fashion to form a five-membered ring intermediate.
-
Dehydration: This intermediate subsequently undergoes dehydration (loss of a water molecule) to form the aromatic imidazo[1,2-a]pyridine ring system.
By understanding these potential issues and their underlying causes, you can systematically troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of this valuable research compound.
References
Purification of "Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate" by recrystallization
An Application Scientist's Guide to the Recrystallization of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry and drug development, valued for its role in the synthesis of various biologically active agents.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmaceuticals.[1] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. A well-executed recrystallization can significantly enhance purity, improve crystal morphology, and remove residual starting materials or by-products from the initial synthesis.
This guide provides a comprehensive, step-by-step protocol for the recrystallization of this compound, alongside a detailed troubleshooting section and frequently asked questions to address common challenges encountered in the laboratory.
Physicochemical Data Summary
A thorough understanding of the compound's properties is the foundation of a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem[2], ChemScene[3] |
| Molecular Weight | 205.21 g/mol | PubChem[2], Biosynth |
| Appearance | Solid (form may vary) | Sigma-Aldrich[4] |
| Melting Point | Data not widely published; a related analog, Ethyl imidazo[1,2-a]pyridine-2-carboxylate, has a melting point of 83-87 °C. | Sigma-Aldrich[4] |
| Solubility | Generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). | EvitaChem[5] |
Detailed Recrystallization Protocol
This protocol is designed based on the known properties of imidazo[1,2-a]pyridine derivatives and established recrystallization principles. The choice of ethanol is based on its favorable solubility profile for related structures and its relative safety.[1][5]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade or higher)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Step-by-Step Methodology:
-
Solvent Selection & Dissolution:
-
Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (in small volumes) until the solid completely dissolves at or near the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as excess solvent will retain more of the compound in solution upon cooling.[6]
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate to prevent premature crystallization.
-
Quickly pour the hot, saturated solution through the pre-heated filtration setup. Causality: This step removes impurities that are insoluble in the hot solvent, preventing them from being incorporated into the final crystals.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it (e.g., with a watch glass or inverted beaker) to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for an additional 15-30 minutes to maximize crystal formation. Causality: The compound's solubility decreases significantly at lower temperatures, leading to a higher recovery of the purified solid.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold ethanol. Causality: The cold solvent washes away residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Continue to draw air through the crystals on the funnel for several minutes to aid in drying.
-
-
Drying and Purity Assessment:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the product to a constant weight, either air-drying or in a vacuum oven at a mild temperature (e.g., 40-50 °C).
-
Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.
-
Visual Workflow for Recrystallization
Caption: General workflow for the purification of a solid by recrystallization.
Technical Support Center
Troubleshooting Guide (Q&A)
Q1: My compound “oiled out” instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid below its melting point. This is often because the boiling point of the solvent is higher than the melting point of the compound or because the solution is supersaturated with impurities.
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the saturation level. Let it cool slowly again.[6]
-
Change Solvents: If oiling persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a solvent pair. For this compound, an ethyl acetate/hexane system could be effective. Dissolve the compound in the minimum amount of hot ethyl acetate (the "good" solvent) and slowly add hexane (the "poor" solvent) until the solution becomes slightly cloudy (turbid). Re-heat to clarify and then cool slowly.[7]
Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?
A2: This is a common issue that typically points to one of two problems:
-
Too Much Solvent: You may have used too much solvent during the dissolution step. If the solution is not saturated enough, the compound will remain dissolved even at low temperatures.[6] To fix this, boil off a portion of the solvent under a fume hood to re-concentrate the solution, then attempt the cooling process again.
-
Solution is Too Clean (No Nucleation Sites): Crystal growth requires a nucleation site. Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previous successful batch.
Q3: The recrystallization resulted in a very low yield (<50%). How can I improve it?
A3: A poor yield can result from several factors:
-
Excess Solvent: As mentioned above, using too much solvent is a primary cause of low recovery.[6]
-
Premature Crystallization: If the compound crystallized during a hot filtration step, you lost a significant portion of your product. Ensure your filtration apparatus is properly pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in the ice bath.
-
Second Crop: Do not discard the filtrate (mother liquor) immediately. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and repeating the cooling process. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I am trying to remove? A1: The most common impurities are likely unreacted starting materials from the synthesis, such as 5-aminopyridine derivatives or ethyl bromopyruvate, as well as any side-products formed during the reaction.[1][8] Recrystallization is effective at removing impurities with different solubility profiles from the target compound.
Q2: How do I know which solvent to choose? A2: The ideal recrystallization solvent should dissolve the target compound well when hot but poorly when cold. It should either not dissolve impurities at all or dissolve them very well even at low temperatures. For imidazo[1,2-a]pyridines, polar protic solvents like ethanol or solvent mixtures like ethyl acetate/hexane are often good starting points.[5][7][8]
Q3: What are the key safety precautions when performing this recrystallization? A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. The compound and its analogs are classified as skin and eye irritants.[9][10]
-
When heating flammable organic solvents like ethanol or ethyl acetate, always use a hot plate, not a Bunsen burner, to prevent ignition.
-
Handle the hot glassware with appropriate clamps or heat-resistant gloves.
Q4: Can I use a rotary evaporator to speed up the process? A4: A rotary evaporator is used to remove solvent under reduced pressure. While you can use it to concentrate the mother liquor to obtain a second crop of crystals, it should not be used for the primary cooling step. The goal of recrystallization is slow crystal growth to ensure purity, whereas rotary evaporation removes solvent rapidly, which would cause the compound to "crash out" of solution, trapping impurities.[6]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H11N3O2 | CID 14925628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl imidazo 1,2-a pyridine-2-carboxylate 97 38922-77-9 [sigmaaldrich.com]
- 5. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1] Its synthesis, while well-established, can present challenges that impact yield, purity, and scalability. This document provides in-depth, experience-driven advice to ensure successful and reproducible results.
I. Troubleshooting Guide & Core Concepts
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis, which typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction), can stem from several factors.[2] Let's break down the possibilities:
-
Cause A: Ineffective Alkylation of the Pyridine Nitrogen. The initial and key step is the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-halocarbonyl reagent (e.g., ethyl bromopyruvate).[2][3] If this step is inefficient, the entire reaction sequence is compromised.
-
Troubleshooting:
-
Reagent Quality: Ensure the 2,5-diaminopyridine (or its appropriately substituted precursor) is pure and dry. Similarly, verify the purity of the ethyl bromopyruvate; it can degrade over time, releasing HBr which can protonate the starting amine, rendering it non-nucleophilic.
-
Base Selection: A base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often used to neutralize the HBr formed during the alkylation.[1][4] Ensure the base is present in at least stoichiometric amounts and is of sufficient quality. An insufficient amount of base can lead to a halt in the reaction.
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol can facilitate the reaction, but aprotic polar solvents like DMF can also be effective, sometimes even at room temperature.[4][5] If using ethanol, ensure it is anhydrous, as water can interfere with the reaction.
-
-
-
Cause B: Competing N-Alkylation. The exocyclic amino group of the 2,5-diaminopyridine can also act as a nucleophile, leading to the formation of undesired side products. While the endocyclic nitrogen is generally more nucleophilic in this reaction, conditions can influence the selectivity.
-
Troubleshooting:
-
Temperature Control: Running the reaction at an optimal temperature is crucial. While some procedures call for reflux, excessively high temperatures can sometimes favor the formation of side products.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
-
-
-
Cause C: Inefficient Intramolecular Cyclization. Following the initial alkylation, an intramolecular condensation between the exocyclic amino group and the ketone carbonyl forms the imidazole ring. This step can be slow if the conditions are not optimal.
-
Troubleshooting:
-
Acid/Base Catalysis: While the initial alkylation is base-promoted, the subsequent cyclization and dehydration can be facilitated by mild acidic conditions that can arise from the HBr byproduct if the base is consumed. A careful balance is needed. Some modern protocols utilize catalysts to improve efficiency.[6]
-
-
Issue 2: Formation of a Dark, Tarry Reaction Mixture
Question: My reaction mixture has turned dark brown or black, and I am having difficulty isolating the product. What is causing this polymerization/decomposition?
Answer: The formation of dark, intractable tars is a common issue in many heterocyclic syntheses, including that of imidazo[1,2-a]pyridines. This is often indicative of decomposition or polymerization side reactions.
-
Cause A: Reagent Instability. As mentioned, ethyl bromopyruvate is a lachrymator and can be unstable. Self-condensation or polymerization, especially in the presence of base or heat, can lead to dark-colored byproducts. The 2,5-diaminopyridine can also be susceptible to oxidation, which is often accelerated by heat and the presence of air, leading to colored impurities.
-
Troubleshooting:
-
Use Fresh Reagents: Use freshly opened or purified reagents whenever possible.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions, especially if the reaction requires prolonged heating.
-
Controlled Addition: Instead of adding all reagents at once, consider the slow, portion-wise, or dropwise addition of the ethyl bromopyruvate to the solution of the aminopyridine and base. This keeps the concentration of the reactive halide low at any given time, minimizing self-condensation.
-
-
-
Cause B: Harsh Reaction Conditions. High temperatures and prolonged reaction times can promote decomposition pathways.
-
Troubleshooting:
-
Optimize Temperature and Time: Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reaction times at elevated temperatures increase the likelihood of decomposition.
-
Microwave-Assisted Synthesis: Consider microwave-assisted synthesis. This technique can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition.[4]
-
-
Issue 3: Presence of Persistent Impurities After Work-up
Question: After purification by column chromatography, I still observe impurities in my final product. What are these likely to be and how can I remove them?
Answer: The nature of the impurities can give clues about the side reactions occurring.
-
Impurity A: Unreacted Starting Material. This is the most straightforward impurity to identify.
-
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has gone to completion via TLC or LC-MS analysis before quenching.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the ethyl bromopyruvate can be used to ensure the complete consumption of the more valuable aminopyridine starting material.
-
-
-
Impurity B: Isomeric Products. While the reaction is generally regioselective for the formation of the imidazo[1,2-a]pyridine, other isomers can potentially form, especially if the starting aminopyridine has multiple reactive sites. For the synthesis of the title compound, the key is the cyclization involving the N1 nitrogen and the exocyclic amino group.
-
Troubleshooting:
-
Structural Confirmation: Use 1D and 2D NMR (COSY, HMBC, HSQC) and Mass Spectrometry to definitively confirm the structure of the main product and identify the structure of the impurities.
-
Purification: Careful column chromatography with a shallow solvent gradient is often required to separate closely related isomers. Recrystallization from a suitable solvent system can also be a highly effective purification method.[1]
-
-
-
Impurity C: Byproducts from Side Reactions. These can include products from the reaction of the exocyclic amine, or from decomposition.
-
Troubleshooting:
-
II. Optimized Experimental Protocol
This protocol is a generalized starting point. Researchers should optimize conditions based on their specific substrate and available equipment.
Synthesis of this compound
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-diaminopyridine (1.0 eq).
-
Add anhydrous ethanol to create a stirrable suspension (approx. 0.1-0.2 M concentration).
-
Add sodium bicarbonate (NaHCO₃) (1.1 eq).
-
-
Reagent Addition:
-
While stirring the suspension, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add dichloromethane (DCM) and water. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent like ethanol/hexane can yield the pure product as a crystalline solid.[1]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reagents, appropriate boiling point. |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base, effective in neutralizing HBr without promoting side reactions. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization without excessive decomposition. |
| Stoichiometry | Slight excess of ethyl bromopyruvate | Ensures complete consumption of the aminopyridine. |
III. Visualizing the Reaction Pathway
The synthesis proceeds through a well-defined pathway. Understanding this is key to troubleshooting.
Main Reaction vs. Side Reaction Pathway
Caption: Main synthesis pathway versus potential side reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use other α-halo esters or ketones in this reaction? A1: Yes, the reaction is quite versatile. The Tschitschibabin synthesis and related cyclizations are widely used for a variety of α-halocarbonyl compounds to generate diverse imidazo[1,2-a]pyridines.[2] The reactivity may change, so optimization of reaction conditions will be necessary.
Q2: My starting material is 5-bromo-2-aminopyridine. How does this affect the synthesis of the title compound? A2: The title compound is Ethyl 6-amino imidazo[1,2-a]pyridine-2-carboxylate. To synthesize this, you would typically start with 2,5-diaminopyridine . If you start with 5-bromo-2-aminopyridine, you will synthesize Ethyl 6-bromo imidazo[1,2-a]pyridine-2-carboxylate. The amino group would need to be introduced in a separate synthetic step, for example, via a nucleophilic aromatic substitution or a palladium-catalyzed amination reaction.
Q3: Is it possible to perform this reaction without a solvent? A3: Some modern protocols for imidazo[1,2-a]pyridine synthesis have been developed under solvent-free conditions, often with microwave irradiation or grinding techniques.[2][4] These "green" methods can be very efficient, reducing waste and reaction times. However, they require specific equipment and may need re-optimization.
Q4: What is the typical purity I can expect after column chromatography? A4: With careful chromatography, purities of >95% are readily achievable. For highly pure material (>99%), a subsequent recrystallization step is often recommended.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, found in drugs like Zolpidem and Alpidem.[1] However, its synthesis, while versatile, can present numerous challenges. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental issues in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Yield
Question: My reaction is not producing the desired imidazo[1,2-a]pyridine, or the yield is consistently below expectations. What are the primary factors to investigate?
Answer: Low yield is a frequent problem that can be traced back to several critical parameters. A systematic approach is the most effective way to diagnose the issue.[2]
-
Reagent and Solvent Purity: Impurities in your 2-aminopyridine, carbonyl compound, or solvent can halt the reaction or lead to unwanted side products.[2][3]
-
Causality: Aminopyridines can oxidize over time, appearing as dark-colored solids. Carbonyl compounds, especially aldehydes, are prone to oxidation to carboxylic acids. Trace amounts of water in solvents can be particularly detrimental in reactions requiring anhydrous conditions.
-
Solution: Use freshly purified reagents. Distill liquid aldehydes and ketones before use. Recrystallize solid starting materials if their purity is questionable. Ensure solvents are rigorously dried, especially for moisture-sensitive reactions.[2]
-
-
Catalyst Activity (If Applicable): Many modern syntheses employ catalysts (e.g., copper, iodine, palladium), and their activity is paramount.[3]
-
Causality: Solid catalysts can be deactivated by improper storage, leading to exposure to air or moisture. For copper-catalyzed reactions, the oxidation state and the nature of the salt (e.g., CuI, CuBr) can dramatically affect outcomes.[4][5]
-
Solution: Use a fresh batch of catalyst from a reliable source. If using a heterogeneous catalyst, ensure it hasn't been poisoned by impurities from the starting materials. For some protocols, a combination of a copper salt and a ligand is optimal.[5]
-
-
Reaction Temperature: Temperature is a critical parameter that influences both reaction rate and selectivity.[3]
-
Causality: Insufficient temperature may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product.[2][6] Some reactions, particularly multicomponent ones, require elevated temperatures to proceed efficiently.[6]
-
Solution: Systematically screen a range of temperatures. Start with the reported temperature in a similar literature procedure and adjust in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus degradation.[2]
-
-
Atmosphere: The reaction atmosphere—whether inert or open to air—can be a deciding factor.
-
Causality: While many traditional organic reactions require an inert atmosphere (nitrogen or argon) to prevent oxidation, several modern imidazo[1,2-a]pyridine syntheses advantageously use air as the terminal oxidant.[3][4] In these cases, an inert atmosphere will completely shut down the reaction.
-
Solution: Carefully check the literature procedure. If it's an oxidative coupling, the reaction needs air. For air-sensitive reagents or catalysts, proper inert atmosphere techniques are essential.[2]
-
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating significant side product formation. How can I improve the selectivity for my desired product?
Answer: Poor selectivity complicates purification and reduces the yield of the target molecule. Optimizing for the desired reaction pathway is key.
-
Control of Stoichiometry: The molar ratio of your reactants is crucial.
-
Causality: An excess of one reactant can lead to undesired pathways. For instance, in multicomponent reactions (MCRs), precise stoichiometry is often necessary to prevent the formation of products from subsets of the reactants.[3]
-
Solution: Carefully control the stoichiometry. Begin with a 1:1 or literature-recommended ratio. In some cases, a slight excess (1.1-1.2 equivalents) of one component may be beneficial, but this should be determined empirically.
-
-
Temperature Optimization: As with yield, temperature can profoundly influence selectivity.
-
Causality: Different reaction pathways (desired vs. side reaction) will have different activation energies. Lowering the temperature often favors the thermodynamically more stable product, potentially reducing the formation of undesired isomers or byproducts.[7]
-
Solution: Try running the reaction at a lower temperature for a longer duration. This may disfavor high-energy side reactions.[3]
-
-
Catalyst and Reagent Choice: The specific reagents and catalyst can direct the reaction down a particular mechanistic path.
-
Causality: For example, in the classic synthesis from 2-aminopyridines and α-haloketones, the reaction can proceed catalyst-free.[8][9] Introducing a catalyst may not be necessary and could promote side reactions. In copper-catalyzed A3 coupling reactions, the choice of the copper salt can influence efficiency.[10][11]
-
Solution: If using a catalyzed reaction, screen different catalysts (e.g., CuI vs. CuBr vs. I₂) or ligands.[4][12] If the reaction can proceed catalyst-free, this is often the cleanest method.[13]
-
General Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
Caption: A decision-tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of the substituents on the 2-aminopyridine and carbonyl partner affect the reaction?
A1: The electronic properties of the substituents have a significant impact. Generally, electron-donating groups on the 2-aminopyridine ring increase its nucleophilicity, which can accelerate the initial step of the reaction (nucleophilic attack). Conversely, electron-withdrawing groups decrease nucleophilicity and can slow the reaction down. For the carbonyl partner, electron-withdrawing groups can make the carbonyl carbon more electrophilic, facilitating the initial attack, but may affect subsequent steps. In some copper-catalyzed systems, electron-rich substrates have been shown to produce better yields than electron-deficient ones.[4]
Q2: What are the most common synthetic routes, and how do I choose between them?
A2: There are several robust methods, and the choice depends on the available starting materials and desired substitution pattern.[14][15]
-
Condensation with α-Haloketones: A classic, often high-yielding method that can frequently be performed without a catalyst.[8][9] This is an excellent choice for preparing 2,3-disubstituted imidazo[1,2-a]pyridines.
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (from an aldehyde, 2-aminopyridine, and an isocyanide) or A3-coupling (aldehyde, 2-aminopyridine, and a terminal alkyne) are highly efficient for creating molecular diversity in a single step.[1][6][16]
-
Copper or Iodine-Catalyzed Oxidative Cyclizations: These modern methods allow for the use of simple ketones or nitroolefins as starting materials, often using air as a green oxidant.[4][10][17]
The selection diagram below can help guide your choice.
Caption: Selecting a synthetic strategy based on starting materials.
Q3: What is the general mechanism, and why is it important for troubleshooting?
A3: Understanding the mechanism helps diagnose which step is failing. Most syntheses follow a similar three-stage pathway:
-
Initial Condensation/Addition: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbonyl partner (or its equivalent). This forms an intermediate.[9][18]
-
Intramolecular Cyclization: The exocyclic amino group then attacks an in-situ generated electrophilic center (e.g., an iminium ion) to form the five-membered imidazole ring.[18]
-
Aromatization: The cyclized intermediate undergoes dehydration or oxidation to form the stable, aromatic imidazo[1,2-a]pyridine core.[4]
If a reaction stalls, analyzing the crude mixture for intermediates can indicate whether the initial condensation or the subsequent cyclization is the problematic step.
Caption: Simplified general mechanism for imidazo[1,2-a]pyridine synthesis.
Q4: How should I choose a solvent?
A4: Solvent choice can dramatically influence reaction outcomes.[3] High-boiling polar aprotic solvents like DMF are common as they effectively solvate the reactants and any charged intermediates.[4] Alcohols like ethanol are also frequently used.[19] Some modern procedures even use water as a green solvent.[10] In recent years, solvent-free reactions have gained popularity for their efficiency and environmental benefits, often requiring only thermal or microwave energy.[8][9][20] It is highly recommended to perform small-scale solvent screening experiments to find the optimal medium for your specific substrate combination.[3]
Optimized Reaction Parameters
The following table summarizes typical conditions for various successful synthetic strategies. Note that these are starting points and may require optimization for specific substrates.
| Synthetic Strategy | Key Reagents | Catalyst | Typical Solvent(s) | Temperature (°C) | Key Advantages | Reference(s) |
| Classic Condensation | 2-Aminopyridine, α-Haloketone | Often None | Ethanol, DMF, or Solvent-Free | 60 - 100 | Simple, high yields, no catalyst cost/contamination. | [8][9] |
| Cu-Catalyzed Oxidative | 2-Aminopyridine, Ketone | CuI, CuBr | DMF, DMSO | 80 - 120 | Uses simple ketones, often uses air as oxidant. | [4][10] |
| Iodine-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Isocyanide | I₂ (5-20 mol%) | Ethanol | Room Temp. | Mild conditions, high atom economy, rapid. | [12][17] |
| A³-Coupling | 2-Aminopyridine, Aldehyde, Alkyne | CuI / NaHSO₄·SiO₂ | Toluene | Reflux | Builds complexity quickly from simple precursors. | [5][10] |
| Microwave-Assisted | Various | Various | DMF, Solvent-Free | 120 - 180 | Drastically reduced reaction times. | [6][21] |
Example Protocol: Catalyst- and Solvent-Free Synthesis
This protocol is adapted from a highly efficient and green procedure for synthesizing 2-phenylimidazo[1,2-a]pyridine.[9]
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
α-Bromoacetophenone (1.0 mmol, 199 mg)
-
5 mL reaction vial with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To the reaction vial, add 2-aminopyridine and α-bromoacetophenone.
-
Place the vial in a preheated heating block set to 60°C.
-
Stir the neat mixture. The reactants will melt and react.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes/Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the mixture to cool to room temperature. The product will solidify.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Rationale: This method leverages the inherent reactivity of the starting materials, avoiding the need for a catalyst or solvent.[8] The nucleophilic pyridine nitrogen directly displaces the bromide, followed by cyclization and dehydration, driven by heat.[9] This approach is environmentally friendly and simplifies purification.[20]
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. phytojournal.com [phytojournal.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. bio-conferences.org [bio-conferences.org]
Troubleshooting guide for the synthesis of imidazo[1,2-a]pyridines
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of imidazo[1,2-a]pyridines. This important heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in drugs like Zolpidem and Alpidem.[1] However, its synthesis, while versatile, can present challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines. The solutions are presented in a question-and-answer format, focusing on diagnosing the root cause and providing actionable solutions.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the common causes?
A1: Failure to form the desired product typically points to issues with starting materials, catalyst activity, or reaction conditions. A systematic approach is crucial for diagnosis.
-
For Multicomponent Reactions (MCRs) like Groebke-Blackburn-Bienaymé (GBB) or A³ Coupling:
-
Catalyst Choice & Activity: Many MCRs for this scaffold rely on Lewis or Brønsted acid catalysts (e.g., Sc(OTf)₃, I₂, CuI) to activate the aldehyde and promote imine formation.[2][3] If using a copper catalyst (e.g., CuI), ensure it is fresh; old or oxidized copper sources exhibit significantly reduced activity.[4] For iodine-catalyzed reactions, ensure the iodine is not extensively sublimed.
-
Solvent Effects: The choice of solvent is critical. While alcohols like methanol or ethanol are common, they can sometimes participate in side reactions.[5] In some cases, highly non-polar solvents like toluene may not be suitable for the ionic intermediates, leading to low conversion.[5] Consider switching to a more polar aprotic solvent like DMF or acetonitrile.
-
Substrate Reactivity: Electron-poor aromatic aldehydes, particularly those with strong electron-withdrawing groups (e.g., nitro groups), can be poor substrates in the GBB reaction, leading to low or no yield.[3]
-
-
For Classical Condensations (2-Aminopyridine + α-Haloketone):
-
Base Strength: A base like K₂CO₃ or NaHCO₃ is often required to neutralize the HBr or HCl generated during the final cyclization/aromatization step.[6][7] If the reaction stalls, ensure your base is sufficiently strong, dry, and present in at least stoichiometric amounts.
-
Leaving Group: The nature of the halogen on the α-haloketone is important. α-bromoketones are generally more reactive than α-chloroketones. If you are using an α-chloroketone and observing low reactivity, consider switching to the bromo-analog or increasing the reaction temperature.
-
Below is a general troubleshooting workflow to diagnose these issues.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the scale-up synthesis of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The successful and efficient large-scale synthesis of its derivatives is therefore of significant interest.
This document provides a comprehensive, question-and-answer-based troubleshooting guide, grounded in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Starting Materials and Reagent Quality
Question 1: What are the critical quality attributes of the starting material, 2,5-diaminopyridine, and how do they impact the reaction?
The quality of 2,5-diaminopyridine is paramount for a successful and reproducible synthesis. Key quality attributes to consider are:
-
Purity: The presence of isomeric impurities, such as other diaminopyridine isomers, can lead to the formation of difficult-to-separate side products. A purity of >97% is recommended.[3]
-
Residual Solvents and Water Content: These can affect the reaction stoichiometry and potentially interfere with the reaction. Water content should be minimized.
-
Color: While a pale color is acceptable, significant discoloration may indicate the presence of oxidative impurities that could lead to colored byproducts in the final product.
Troubleshooting:
-
Issue: Inconsistent reaction yields or the appearance of unknown impurities.
-
Solution:
-
Source high-purity 2,5-diaminopyridine from a reputable supplier.
-
Perform an incoming quality control check, including purity assessment by HPLC and determination of water content by Karl Fischer titration.
-
If necessary, recrystallize the 2,5-diaminopyridine prior to use.
-
II. Reaction Conditions and Execution
Question 2: What is the recommended synthetic route for the scale-up of this compound?
The most common and scalable approach for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4] For the target molecule, this involves the reaction of 2,5-diaminopyridine with ethyl bromopyruvate.[5][6]
Workflow Diagram: Synthesis of this compound
Caption: General workflow for the synthesis and purification of the target compound.
Question 3: I am observing the formation of a significant amount of dark, insoluble material during the reaction. What could be the cause and how can I prevent it?
The formation of dark, insoluble material is often indicative of polymerization or degradation of the starting materials or product.
Causality and Troubleshooting:
-
Overheating: The reaction can be exothermic, and localized overheating can lead to decomposition.
-
Solution: Ensure efficient stirring and controlled heating. For larger scale reactions, consider a jacketed reactor with precise temperature control.
-
-
Air Oxidation: Amino-substituted pyridines can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of 2,5-Diaminopyridine: The presence of two amino groups can potentially lead to cross-linking or polymerization, especially if there are impurities or if the reaction conditions are not optimized.
-
Solution:
-
Ensure high-purity starting materials.
-
Consider a gradual addition of ethyl bromopyruvate to the solution of 2,5-diaminopyridine to maintain a low concentration of the alkylating agent and minimize di-alkylation or cross-reaction.
-
-
Question 4: What is the role of the base (e.g., NaHCO₃) in the reaction, and are there alternatives for scale-up?
The base, typically sodium bicarbonate (NaHCO₃), plays a crucial role in neutralizing the hydrobromic acid (HBr) that is formed during the N-alkylation and subsequent cyclization.[1] This prevents the protonation of the amino groups on the pyridine ring, which would render them non-nucleophilic and halt the reaction.
Considerations for Scale-Up:
| Base | Advantages | Disadvantages |
| NaHCO₃ | Mild, inexpensive, and readily available. | Can result in a heterogeneous mixture, stirring issues. |
| K₂CO₃ | Stronger base, can lead to faster reaction rates. | Can also be heterogeneous, potentially more basic conditions. |
| Triethylamine | Soluble organic base, homogeneous reaction. | Can be more difficult to remove during work-up. |
Recommendation: For initial scale-up, NaHCO₃ remains a good choice due to its mildness. If reaction times are too long, a switch to K₂CO₃ could be considered. Triethylamine is a viable option for achieving a homogeneous reaction, but careful consideration of its removal during work-up is necessary.
III. Impurities and Side Reactions
Question 5: What are the most likely impurities to be formed during the synthesis, and how can they be identified?
Several impurities can arise from this reaction. Understanding their potential structures is key to developing effective purification strategies.
Potential Impurities:
| Impurity | Formation Mechanism | Identification (Analytical Techniques) |
| Isomeric Products | If the starting 2,5-diaminopyridine contains other isomers, they will react to form the corresponding isomeric imidazo[1,2-a]pyridines. | HPLC, LC-MS |
| Di-substituted Product | Reaction of a second molecule of ethyl bromopyruvate with the 6-amino group of the product. | HPLC, LC-MS, ¹H NMR |
| Unreacted Starting Materials | Incomplete reaction. | HPLC, TLC |
| Hydrolyzed Product | Hydrolysis of the ethyl ester to the corresponding carboxylic acid, particularly during aqueous work-up.[7] | HPLC, LC-MS |
| Polymeric Materials | As discussed in Question 3. | Insoluble in common solvents |
Logical Relationship of Impurity Formation
Caption: Factors influencing the formation of the desired product and potential impurities.
IV. Purification and Isolation
Question 6: Column chromatography is not ideal for our large-scale production. What are the recommended crystallization procedures for purifying this compound?
Developing a robust crystallization protocol is essential for scalable purification. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily removed.
Experimental Protocol: Crystallization Screening
-
Solubility Testing:
-
Test the solubility of the crude product in a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof).
-
Record the solubility at room temperature and at the boiling point of the solvent.
-
-
Single Solvent Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.
-
If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.
-
-
Anti-Solvent Crystallization:
-
Dissolve the crude product in a solvent in which it is highly soluble.
-
Slowly add an anti-solvent (a solvent in which the product is poorly soluble) until turbidity is observed.
-
Gently heat the mixture until a clear solution is reformed, then allow it to cool slowly.
-
Isolate and analyze the resulting crystals.
-
Suggested Solvent Systems to Evaluate:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Ethyl Acetate/Hexane
-
Acetonitrile
Troubleshooting Crystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, try a more gradual cooling rate, seeding with a small crystal of pure product, or using a more dilute solution.
-
Poor Purity: If the purity is not significantly improved, consider a pre-treatment of the crude material (e.g., a charcoal treatment to remove colored impurities) or a multi-step crystallization process.
V. Stability and Handling
Question 7: How stable is the ethyl ester group to hydrolysis during work-up and purification?
The ethyl ester group in the target molecule can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7]
Recommendations for Minimizing Hydrolysis:
-
Work-up: Use a mild base like sodium bicarbonate for neutralization. Avoid strong acids or bases (e.g., HCl, NaOH) if possible. If their use is unavoidable, perform the steps at low temperatures and for the shortest possible duration.
-
Purification: When developing a crystallization procedure, favor neutral solvents. If acidic or basic conditions are required to break an emulsion or for other reasons, ensure the exposure time is minimized.
-
Storage: Store the final product in a cool, dry place to prevent hydrolysis over time.
Question 8: Are there any specific thermal stability concerns for this compound?
Best Practices for Scale-Up:
-
Differential Scanning Calorimetry (DSC): It is highly recommended to perform a DSC analysis on the final product to determine its melting point and decomposition temperature. This data is crucial for establishing safe drying temperatures and for understanding the thermal hazards associated with the compound.
-
Drying: Dry the final product under vacuum at a temperature well below its decomposition point. A common practice is to dry at 40-50°C.
By carefully considering these troubleshooting points and implementing the suggested protocols, researchers and production chemists can overcome the challenges associated with the scale-up synthesis of this compound, leading to a more efficient, robust, and scalable process.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Diaminopyridine 97 4318-76-7 [sigmaaldrich.com]
- 4. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 5. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1] This guide provides in-depth, field-proven insights to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the common synthetic routes, which typically involve the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, you can anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurities are residual 5-amino-2-picoline (or a similar 2-aminopyridine derivative) and ethyl bromopyruvate.
-
Positional Isomers: Depending on the substitution pattern of the starting aminopyridine, there is a possibility of forming regioisomers.
-
Hydrolysis Product: The ethyl ester group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup or purification.
-
Polymeric By-products: Under certain conditions, especially with prolonged reaction times or high temperatures, polymerization of the starting materials or intermediates can occur.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can form adducts with the final product.
Q2: My NMR spectrum shows signals that I cannot assign to the product. How can I identify the unknown impurities?
A2: Identifying unknown impurities is a critical step in troubleshooting. A combination of analytical techniques is often necessary:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. It will separate the components of your mixture and provide the mass of each, allowing you to hypothesize the structures of the impurities. For example, a mass corresponding to the hydrolyzed product would be readily identifiable.
-
High-Resolution Mass Spectrometry (HRMS): To gain more confidence in the elemental composition of an impurity, HRMS is invaluable.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): If an impurity is present in a significant amount, 2D NMR experiments can help in elucidating its structure by revealing proton-proton and proton-carbon correlations.
-
Spiking Experiments: If you have access to potential impurity standards (e.g., starting materials), you can "spike" your sample with a small amount of the standard and see if the corresponding peak in the chromatogram or spectrum increases in intensity.
Q3: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" is a common problem in recrystallization and usually indicates that the compound is coming out of solution above its melting point or that the solution is too supersaturated. Here are several strategies to overcome this:
-
Slow Down the Cooling Process: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Adjust the Solvent System: You may need to experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For imidazopyridine derivatives, common recrystallization solvents include ethanol, ethyl acetate, and hexane or mixtures thereof.[1]
-
Use a Co-solvent: If your compound is too soluble in one solvent, you can add a "poor" solvent (one in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the purification of this compound.
Issue 1: Persistent Starting Material Contamination
Symptom: TLC or NMR analysis of your purified product consistently shows the presence of the starting 2-aminopyridine derivative.
Cause: This is often due to incomplete reaction or co-elution during column chromatography. The basic nature of the aminopyridine can cause it to streak on silica gel, leading to poor separation.
Troubleshooting Protocol:
-
Reaction Optimization:
-
Ensure you are using the correct stoichiometry of reagents. A slight excess of the ethyl bromopyruvate can sometimes drive the reaction to completion.
-
Monitor the reaction progress by TLC until the starting aminopyridine spot has completely disappeared.
-
-
Acidic Wash during Workup:
-
After the reaction is complete, and before extraction, consider washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic aminopyridine, making it water-soluble and effectively removing it from the organic layer containing your product.
-
Caution: Be mindful that your product may also have some basicity and could be partially extracted into the acidic aqueous layer. It is crucial to then neutralize the aqueous layer and back-extract with an organic solvent to recover any lost product.
-
-
Column Chromatography Optimization:
-
Mobile Phase Modification: To improve the separation of basic compounds on silica gel, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This will help to suppress the interaction of the basic impurities with the acidic silica gel, resulting in sharper peaks and better separation.
-
Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This will help to first elute the less polar impurities before your product.
-
Issue 2: Presence of the Hydrolyzed Carboxylic Acid Impurity
Symptom: LC-MS analysis shows a peak with a mass corresponding to the carboxylic acid of your target molecule. NMR may show a broad singlet for the carboxylic acid proton.
Cause: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction workup or even during prolonged storage if moisture is present.
Troubleshooting Protocol:
-
Neutral Workup:
-
During your workup, avoid using strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. Use milder reagents like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization.
-
-
Purification by Extraction:
-
If the carboxylic acid impurity is present, you can exploit its acidic nature to remove it. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute basic solution (e.g., 5% NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer.
-
Remember to then wash the organic layer with brine and dry it thoroughly before solvent evaporation.
-
-
Column Chromatography:
-
The carboxylic acid is significantly more polar than the ethyl ester. Therefore, it should be possible to separate them using column chromatography. The carboxylic acid will have a much lower Rf value on TLC and will elute much later from the column.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of this compound
This protocol provides a general guideline. The mobile phase composition may need to be optimized based on your specific crude mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional)
-
Glass column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber with a mixture of hexane and ethyl acetate (e.g., start with a 7:3 ratio).
-
Visualize the spots under a UV lamp. Your product should be a distinct spot. Identify the spots corresponding to impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate column size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase you plan to use (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
-
Sample Loading (Dry Loading is Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Begin eluting with a non-polar mobile phase and gradually increase the polarity. For example, you can start with 10% ethyl acetate in hexane and increase to 20%, 30%, and so on.
-
If you are dealing with basic impurities, consider adding 0.5% triethylamine to your mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution by spotting each fraction on a TLC plate.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents to find a suitable one. Ethanol is often a good choice for imidazopyridine derivatives.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until it does. Avoid adding too much solvent.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely under vacuum.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for impurity identification and troubleshooting.
Data Summary
| Purification Method | Typical Mobile Phase / Solvent | Key Considerations |
| Flash Column Chromatography | Hexane / Ethyl Acetate gradient | Add 0.5-1% triethylamine for basic impurities. |
| Dichloromethane / Methanol gradient | Suitable for more polar compounds. | |
| Recrystallization | Ethanol | Good general-purpose solvent for imidazopyridines. |
| Ethyl Acetate / Hexane | A co-solvent system can be effective for fine-tuning solubility. |
References
Validation & Comparative
"In vitro" anticancer activity of "Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate" derivatives
A Comparative Guide to the In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] In recent years, its derivatives have garnered significant attention as promising candidates for anticancer therapy.[2][4] This is due to their ability to target various key pathways involved in cancer cell proliferation, survival, and metastasis. This guide provides an in-depth, comparative analysis of the in vitro anticancer performance of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols to empower researchers in the field of rational drug design.
Core Mechanisms of Anticancer Action
The efficacy of imidazo[1,2-a]pyridine derivatives stems from their ability to modulate multiple, often dysregulated, cellular pathways in cancer. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][5] Several imidazo[1,2-a]pyridine derivatives have been synthesized as potent PI3K/mTOR dual inhibitors.[6] By inhibiting key kinases in this pathway, these compounds can effectively halt uncontrolled cell proliferation and induce programmed cell death (apoptosis).[1][3][7] For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown potent inhibition of PI3Kα with IC50 values in the low nanomolar range, leading to cell cycle arrest and apoptosis.[5]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest cells in mitosis, ultimately leading to apoptosis. Several imidazo[1,2-a]pyridine derivatives have been identified as potent tubulin polymerization inhibitors, representing an alternative mechanism for their anticancer effects.[1][4]
Induction of Cell Cycle Arrest and Apoptosis
Ultimately, the inhibition of critical signaling pathways and cellular processes by imidazo[1,2-a]pyridine derivatives converges on two key outcomes: cell cycle arrest and apoptosis. Studies have shown that these compounds can cause cells to accumulate in specific phases of the cell cycle, such as G2/M phase, preventing them from proceeding to division.[5][7] Furthermore, they trigger apoptosis through both extrinsic and intrinsic pathways, evidenced by the activation of caspases (like caspase-7 and -8) and cleavage of poly(ADP-ribose) polymerase (PARP).[7][8][9] Western blot analysis of cells treated with these compounds often shows an upregulation of pro-apoptotic proteins like p53 and p21.[8][9]
Comparative In Vitro Cytotoxicity
The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the standard metric for this activity. The following table summarizes the reported IC50 values for a selection of imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, with the established chemotherapeutic agent Doxorubicin included for comparison.
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Derivative 13k | HCC827 | Non-small cell lung cancer | 0.09 | [5] |
| A549 | Non-small cell lung cancer | 0.21 | [5] | |
| MCF-7 | Breast adenocarcinoma | 0.43 | [5] | |
| Derivative 12b | Hep-2 | Laryngeal carcinoma | 11 | [10] |
| HepG2 | Liver carcinoma | 13 | [10] | |
| MCF-7 | Breast adenocarcinoma | 11 | [10] | |
| A375 | Melanoma | 11 | [10] | |
| Derivative 6d | HepG2 | Liver carcinoma | Data indicates potent activity | [11] |
| Derivative 6i | HepG2 | Liver carcinoma | Data indicates potent activity | [11] |
| Compound IP-5 | HCC1937 | Breast cancer | 45 | [8][9][12] |
| Compound IP-6 | HCC1937 | Breast cancer | 47.7 | [8][9][12] |
| Doxorubicin (Standard) | Hep-2 | Laryngeal carcinoma | 1.8 | [10] |
| HepG2 | Liver carcinoma | 2.1 | [10] | |
| MCF-7 | Breast adenocarcinoma | 1.9 | [10] | |
| A375 | Melanoma | 2.3 | [10] |
Note: This table is a synthesis of data from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
The data clearly demonstrates the potential of this chemical scaffold. Notably, derivative 13k exhibits exceptional potency, with sub-micromolar activity across multiple cell lines, surpassing the efficacy of many other derivatives in the series.[5] This highlights the critical role of specific substitutions on the imidazo[1,2-a]pyridine core in determining anticancer activity, a key aspect of structure-activity relationship (SAR) studies.[1][2]
Essential Experimental Protocols
To ensure reproducibility and reliability in the evaluation of these compounds, standardized protocols are paramount. The following sections detail the methodologies for key in vitro assays.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of living cells.[13]
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay overview | Abcam [abcam.com]
"In vivo" evaluation of novel compounds synthesized from "Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate"
A Researcher's Guide to the In Vivo Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] These compounds have shown promise as anti-cancer, anti-inflammatory, anti-tubercular, and antiviral agents.[1] A key starting material for the synthesis of a wide array of these derivatives is Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate .[2][3] Its structure allows for versatile modifications, particularly at the 6-amino position, enabling the generation of extensive compound libraries for drug discovery. For instance, it serves as a precursor for potent PI3Kα inhibitors with a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline structure.
This guide provides a comparative analysis of the in vivo evaluation of novel compounds derived from this scaffold, focusing on two of the most promising therapeutic areas: oncology and inflammation. We will delve into the causality behind experimental choices, present comparative data from preclinical models, and provide detailed protocols to ensure scientific integrity and reproducibility.
Section 1: In Vivo Evaluation of Anti-Cancer Activity
Derivatives of the imidazo[1,2-a]pyridine core have emerged as potent anti-cancer agents, primarily by targeting key survival kinases and signaling pathways that are often dysregulated in tumors.[4] Mechanisms of action include the inhibition of c-Met, PI3K/Akt pathways, and the induction of apoptosis.[4][5] The ultimate goal of in vivo testing is to translate potent in vitro activity into tangible tumor growth inhibition in a living system.
The choice of an animal model is critical and is dictated by the compound's proposed mechanism of action. A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and effective approach to assess the direct anti-tumor efficacy of a compound.
Comparative Performance in Xenograft Models
The following table summarizes the performance of representative imidazo[1,2-a]pyridine derivatives in preclinical cancer models. This allows for an objective comparison of their efficacy.
| Compound ID | Target | Cancer Model | Dosing Regimen | Key Outcome | Reference |
| Compound 22e | c-Met | EBC-1 (Lung Cancer) Xenograft | 50 & 100 mg/kg, PO, daily | 62.9% & 75.0% Tumor Growth Inhibition (TGI) | |
| Compound 14 | pan-PI3K | A2780 (Ovarian Cancer) Xenograft | Not Specified | Efficacious in tumor-bearing mouse | [6] |
| Compound 28 | PDGFR | C6 (Glioma) Xenograft | Single Dose, PO | Dose-dependent reduction in pPDGFR levels | [7] |
Note: Data is compiled from multiple sources to illustrate the potential of the scaffold.
Experimental Workflow: Human Tumor Xenograft Study
This workflow outlines the critical steps for evaluating a novel imidazo[1,2-a]pyridine derivative in a subcutaneous xenograft model.
Caption: Workflow for an in vivo anti-cancer xenograft study.
Detailed Protocol: EBC-1 Xenograft Model
This protocol is based on methodologies used for evaluating c-Met inhibitors.
-
Cell Culture: Culture EBC-1 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Husbandry: Use female athymic nude mice (5-6 weeks old). Allow them to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Harvest EBC-1 cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1 x 10⁷ cells (in 0.1 mL) into the right flank of each mouse.
-
Monitoring and Grouping: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length × Width²)/2. When tumors reach an average volume of 100-150 mm³, randomly assign mice into treatment groups (e.g., Vehicle control, Test Compound 50 mg/kg, Test Compound 100 mg/kg; n=6-10 mice/group).
-
Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose). Administer the compound orally (p.o.) once daily for 21 days.
-
Efficacy Evaluation: Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Targeted Signaling Pathway: c-Met
Many imidazo[1,2-a]pyridine derivatives function by inhibiting receptor tyrosine kinases like c-Met.[8] Dysregulation of the c-Met pathway, upon binding its ligand HGF, drives tumor cell proliferation, survival, and invasion.[9][10]
Caption: Inhibition of the c-Met signaling pathway by novel compounds.
Section 2: In Vivo Evaluation of Anti-Inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[11] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[12] An ideal anti-inflammatory agent would selectively inhibit COX-2 over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects associated with traditional NSAIDs.[12]
The carrageenan-induced paw edema model in rodents is a classic, acute inflammation assay used for the primary screening of potential anti-inflammatory drugs.[13][14]
Comparative Performance in the Paw Edema Model
This table compares the anti-inflammatory efficacy of imidazo[1,2-a]pyridine derivatives against the standard NSAID, indomethacin.
| Compound ID | Dose (mg/kg) | Time Post-Carrageenan | % Edema Inhibition | Reference |
| Compound 2 | 10 | 3 hours | > Indomethacin | [11] |
| Compound 5 | 10 | 3 hours | > Indomethacin | [11] |
| Indomethacin (Control) | 5 | 3 hours | ~40-50% | [15] |
| Compound 5j | Not Specified | Not Specified | ED₅₀ = 12.38 mg/kg (analgesic) |
Note: "Compound 2" is imidazo[1,2-a]pyridine-2-carboxylic acid and "Compound 5" is 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid.[11] Data is compiled to demonstrate comparative efficacy.
Experimental Workflow: Carrageenan-Induced Paw Edema
This workflow details the process for assessing acute anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema Assay
This protocol is a standard method for evaluating acute anti-inflammatory agents.[15][16]
-
Animals: Use Wistar rats (or mice) of either sex, weighing approximately 150-180g. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6), including a vehicle control group, positive control group (e.g., Indomethacin, 5 mg/kg), and test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-hour reading.
-
Drug Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in normal saline) into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test and standard drugs relative to the vehicle control group using the formula: % Inhibition = [1 - (V_treated / V_control)] × 100.[16]
Targeted Signaling Pathway: COX-2 in Inflammation
The conversion of arachidonic acid by COX enzymes is a critical step in the inflammatory cascade.[17] Selective inhibition of COX-2 is a key strategy for developing safer anti-inflammatory drugs.[18][19]
Caption: Selective inhibition of the COX-2 pathway in inflammation.
Section 3: In Vivo Pharmacokinetic (PK) Evaluation
A compound's efficacy is meaningless without a suitable pharmacokinetic profile. In vivo PK studies in animals, typically mice or rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. Key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F) determine the dosing regimen and predict potential human exposure.[20]
Comparative Pharmacokinetic Profiles in Mice
The following table presents a comparison of key PK parameters for different imidazo[1,2-a]pyridine derivatives, highlighting the variability within the chemical class.
| Compound ID | Dose (mg/kg) & Route | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%F) | Reference |
| Compound 13 | 3 (PO) | 2.9 | 243 | 1140 | 25.1 | [20] |
| Compound 18 | 3 (PO) | 13.2 | 441 | 3850 | 31.1 | [20][21] |
| Compound 28 | 10 (PO, Rat) | 2.1 | 106 | 370 | 11 | [7] |
Note: Data is compiled from studies on anti-tubercular and PDGFR inhibitor derivatives to showcase the range of PK profiles achievable.
Experimental Workflow: Mouse Pharmacokinetic Study
Caption: Workflow for a typical mouse pharmacokinetic study.
Conclusion
The imidazo[1,2-a]pyridine scaffold, accessible from starting materials like this compound, represents a highly fruitful area for drug discovery. The evidence presented in this guide demonstrates that derivatives from this class exhibit significant in vivo efficacy in robust preclinical models of cancer and inflammation.
Successful drug development hinges on a multi-parameter optimization process. As shown, potent enzyme inhibition or cellular activity must be paired with favorable pharmacokinetic properties to achieve in vivo efficacy. The comparative data and standardized protocols provided herein serve as a valuable resource for researchers aiming to advance novel imidazo[1,2-a]pyridine derivatives from the bench to preclinical and, ultimately, clinical validation. Future work should continue to focus on improving safety profiles, enhancing oral bioavailability, and elucidating novel mechanisms of action for this versatile and powerful class of compounds.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H11N3O2 | CID 14925628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-MET [stage.abbviescience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 19. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 20. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of protein kinases.[1][2] Its unique chemical properties and structural rigidity make it an attractive starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of various imidazo[1,2-a]pyridine-based kinase inhibitors, offering insights into their structure-activity relationships, target selectivity, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to navigate this promising class of compounds.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that serves as an excellent scaffold for developing kinase inhibitors. Its rigid structure allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases.[1] Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The imidazo[1,2-a]pyridine framework has been successfully utilized to develop inhibitors for a variety of kinases, including serine/threonine kinases and tyrosine kinases.[1]
Mechanism of Action: Interrupting Cellular Signaling
Imidazo[1,2-a]pyridine-based inhibitors predominantly act as ATP-competitive inhibitors. They achieve their effect by binding to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This interruption of the phosphorylation cascade disrupts downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.
Caption: Generalized signaling pathway illustrating kinase activation and its inhibition by an imidazo[1,2-a]pyridine-based inhibitor.
Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
The following table summarizes the activity of several imidazo[1,2-a]pyridine derivatives against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase(s) | IC50 (µM) | Key Findings & Cell Lines |
| Compound 2a | PI3K p110α | 0.67 | A novel p110α inhibitor discovered through library screening.[3] |
| Compound 2g | PI3K p110α | 0.0018 | Optimization of compound 2a led to a >300-fold increase in inhibitory activity.[3] |
| Compound 12 | PI3K p110α | 0.0028 | Highly selective for p110α over other PI3K isoforms; suppressed tumor growth in a mouse xenograft model (HeLa cells).[3] |
| Compound 15a | PI3K/mTOR | PI3Kα: 0.019, mTOR: 0.088 | A potent PI3K/mTOR dual inhibitor with good oral bioavailability; showed significant tumor growth inhibition in HCT116 and HT-29 xenografts.[4][5] |
| Compound 4c | DYRK1A, CLK1 | DYRK1A: 2.6, CLK1: 0.7 | Identified through screening of a synthesized library of imidazo[1,2-a]pyridine derivatives.[6] |
| Compound 13k | PI3Kα | 0.00194 | Showed potent anticancer activity against various tumor cell lines (IC50 range: 0.09 µM to 0.43 µM) and induced apoptosis in HCC827 cells.[7] |
| Compound 27 | SIK1 | Subnanomolar | A potent and highly selective SIK1 inhibitor with >100-fold selectivity against SIK2 and SIK3.[8] |
| AZ703 | CDK1, CDK2 | - | A selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor.[9] |
| CCT129202 | Aurora Kinase | - | An Aurora kinase inhibitor with in vivo biological activity.[9] |
| Compound 6 | Akt/mTOR pathway | IC50 range: 9.7 to 44.6 µM | Inhibited proliferation and induced G2/M cell cycle arrest and apoptosis in melanoma (A375, WM115) and cervical cancer (HeLa) cells.[10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ATP Competition)
The following is a representative protocol for determining the IC50 of an imidazo[1,2-a]pyridine-based inhibitor against a target kinase. This protocol is based on a common ATP competition assay format.
Objective: To quantify the inhibitory potency of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control (0% kinase activity).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase assay buffer.
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP or the ADP produced using a commercial detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research for the development of novel kinase inhibitors. The compounds highlighted in this guide demonstrate the potential of this chemical class to yield potent and selective inhibitors for a wide array of kinase targets implicated in cancer and other diseases. The structure-activity relationships derived from these studies provide a valuable roadmap for the future design of next-generation imidazo[1,2-a]pyridine-based therapeutics. As our understanding of the kinome and its role in disease deepens, we can anticipate that this versatile scaffold will play an increasingly important role in the development of targeted therapies.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate as a Drug Discovery Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation framework for "Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate," a promising starting point for medicinal chemistry campaigns. We will move beyond theoretical discussions to provide a comparative analysis against established scaffolds, detailed experimental protocols for go/no-go decisions, and an exploration of the rich therapeutic history of the imidazo[1,2-a]pyridine core.
Introduction: The Power of the Privileged Scaffold
In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2][3][4] This fused heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and rich electronic properties, making it a recurring motif in successful therapeutic agents.[3][4][5][6] Our focus, this compound, presents three key points for diversification: the 6-amino group, the 2-carboxylate ester, and the C3 position, allowing for the rapid generation of diverse chemical libraries.
The validation of a new scaffold is a critical first step. It requires a systematic evaluation of its fundamental drug-like properties to justify the significant investment of a full-scale discovery program. This guide outlines such a validation workflow, providing both the "how" and the "why" for each experimental step.
Section 1: Comparative Analysis of Heterocyclic Scaffolds
The decision to pursue a scaffold is often made in the context of alternatives. The imidazo[1,2-a]pyridine core holds its own against other common nitrogen-containing heterocyclic scaffolds. Below is a comparative summary:
| Scaffold | Key Features | Therapeutic Areas | Representative Drugs |
| Imidazo[1,2-a]pyridine | Rigid, planar structure. Tunable electronics. Multiple points for substitution. Known to interact with a wide range of biological targets.[1][3][4][5] | Hypnotics, Anxiolytics, Anti-ulcer, Anticancer, Antiviral.[1][3][4][5][7][8] | Zolpidem, Alpidem, Saripidem, Olprinone.[1][5][7][8] |
| Benzimidazole | Bioisostere of purines. Excellent hydrogen bonding capabilities. | Antihistamines, Proton-pump inhibitors, Anthelmintics. | Omeprazole, Mebendazole, Astemizole. |
| Purine | Endogenous signaling molecule core. Interacts with a vast number of enzymes and receptors. | Anticancer, Antiviral, Immunosuppressants. | Mercaptopurine, Acyclovir, Azathioprine. |
| Quinoline | Aromatic bicyclic system. Intercalates with DNA. Known for antimalarial activity. | Antimalarials, Antibacterials, Anticancer. | Chloroquine, Ciprofloxacin, Camptothecin. |
The imidazo[1,2-a]pyridine scaffold demonstrates remarkable versatility, with successful drugs targeting both the central nervous system and peripheral targets.[1][3][4][5] This breadth of activity underscores its "privileged" status.
Section 2: The Experimental Validation Workflow
A logical, phased approach is crucial for efficiently validating a new scaffold. The goal is to gather sufficient data to make an informed decision while conserving resources. This workflow prioritizes early termination of compounds with poor fundamental properties.
Caption: A phased workflow for scaffold validation and development.
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step protocols for the foundational assays outlined in Phase 1 of our workflow. These initial screens are designed to be high-throughput and cost-effective, providing critical data on cytotoxicity, metabolic stability, and permeability.[9][10][11][12]
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[13][14] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[14] This is a crucial first screen to eliminate compounds that are overtly toxic to mammalian cells.
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound (from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[16]
-
MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Metabolic Stability Assessment (Human Liver Microsome Assay)
Causality: Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[17][18] This assay measures the rate at which a compound is metabolized (disappears) over time, providing an estimate of its intrinsic clearance and metabolic half-life.[17][18][19] A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action.
Methodology:
-
Reagent Preparation: Thaw pooled HLMs and prepare an NADPH-regenerating system solution in a 100 mM phosphate buffer (pH 7.4).[19][20]
-
Reaction Mixture: In a 96-well plate, add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.[17] Add the test compound to a final concentration of 1-2 µM.[19]
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.[18]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17][18]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[19]
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t₁/₂) = 0.693/k and the intrinsic clearance (Cl_int).
Protocol 3.3: Early Permeability Assessment (PAMPA)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay used to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[21][22][23] It uses a 96-well plate system where a donor compartment is separated from an acceptor compartment by a filter coated with an artificial lipid membrane.[21][22] This high-throughput assay provides a rapid and cost-effective way to rank compounds based on their potential for oral absorption.[21][23]
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of lipids (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[24]
-
Prepare Plates: Fill the wells of an acceptor plate with buffer (pH 7.4). Prepare the test compounds in a donor buffer (at a relevant GI pH, e.g., 6.5) with a small percentage of DMSO.
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating the "PAMPA sandwich."[25]
-
Incubation: Incubate the sandwich for a defined period (e.g., 4-18 hours) at room temperature.[21][25]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells, as well as in the initial donor solution, using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_A is the concentration in the acceptor well, C_equilibrium is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, and Area and Time are the surface area of the membrane and the incubation time, respectively.
Section 4: Case Studies - Imidazo[1,2-a]pyridines in Medicine
The therapeutic value of the imidazo[1,2-a]pyridine scaffold is not just theoretical; it is validated by several marketed drugs.
Zolpidem (Ambien®): Perhaps the most well-known drug from this class, Zolpidem is a sedative-hypnotic used for the short-term treatment of insomnia.[26][27][28] Its mechanism of action involves acting as a positive allosteric modulator of the GABAA receptor.[29] It shows preferential binding to the α1 subunit of the GABAA receptor, which is thought to mediate its sedative effects while having weaker muscle relaxant and anticonvulsant properties compared to non-selective benzodiazepines.[28][29][30]
Caption: Simplified mechanism of action for Zolpidem.
Alpidem (Ananxyl®) and Saripidem: These compounds, also from the imidazo[1,2-a]pyridine family, were developed as anxiolytics.[31][32][33][34] Like zolpidem, they act on the GABAA receptor but with different subtype selectivity profiles, leading to anxiolytic effects rather than primarily sedative ones.[31][33][34][35] Alpidem was briefly marketed but withdrawn due to rare cases of severe liver toxicity, a critical reminder of the importance of thorough toxicological profiling during drug development.[32][36][37] Saripidem was investigated in clinical trials but was ultimately discontinued.[38]
The history of these compounds demonstrates the chemical tractability of the imidazo[1,2-a]pyridine scaffold, showing how subtle structural modifications can fine-tune pharmacological activity from sedation to anxiolysis.
Conclusion
This compound stands as a highly attractive starting point for drug discovery. The parent imidazo[1,2-a]pyridine scaffold is a proven "privileged structure," with a rich history of producing successful and diverse therapeutic agents.[1][2][4] The validation workflow presented here provides a robust and efficient framework for assessing the fundamental ADME/Tox properties of this specific starting material and its derivatives. By employing the described comparative analysis and detailed experimental protocols, research organizations can confidently and systematically explore the vast chemical space accessible from this scaffold, increasing the probability of identifying novel clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. cellgs.com [cellgs.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. criver.com [criver.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
- 18. mercell.com [mercell.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 28. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Zolpidem - Wikipedia [en.wikipedia.org]
- 30. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Alpidem - Wikipedia [en.wikipedia.org]
- 32. benchchem.com [benchchem.com]
- 33. Saripidem - Wikipedia [en.wikipedia.org]
- 34. Saripidem [bionity.com]
- 35. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. grokipedia.com [grokipedia.com]
- 37. alpidem [drugcentral.org]
- 38. Saripidem - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Researcher's Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Selectivity Imperative
The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2] A significant portion of these derivatives are designed as protein kinase inhibitors, owing to the scaffold's ability to favorably interact with the ATP-binding pocket of these enzymes.[3] Compounds derived from starting materials like "Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate" are frequently explored as potent modulators of kinase signaling pathways, such as the JAK-STAT or PI3K/Akt/mTOR pathways.[3][4]
However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site across the human kinome—presents a formidable challenge: achieving selectivity.[5] Cross-reactivity with unintended kinase "off-targets" can lead to a spectrum of consequences, from unforeseen toxicities to beneficial polypharmacology.[6] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the drug discovery process. It is essential for validating lead compounds, interpreting cellular phenotypes, and predicting potential clinical adverse effects.[7]
This guide provides a comprehensive framework for designing and executing a cross-reactivity profiling strategy for imidazo[1,2-a]pyridine-based compounds. We will dissect the key experimental and computational methodologies, explain the rationale behind their application, and provide guidance on interpreting and comparing the resulting data.
A Multi-Faceted Strategy for Profiling
A robust profiling strategy is not linear but iterative, integrating predictive computational methods with empirical biochemical and cell-based assays, culminating in mandatory safety pharmacology studies for preclinical candidates.[8] This tiered approach allows for early, cost-effective de-risking and provides a holistic understanding of a compound's selectivity profile.
Caption: Integrated workflow for cross-reactivity profiling.
Part 1: Predictive Assessment with In Silico Profiling
Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable early warnings of potential off-target liabilities and help prioritize which kinases to include in screening panels.[9] These approaches are broadly categorized as ligand-based or structure-based.
-
Ligand-Based Methods : These techniques rely on the principle that structurally similar molecules often have similar biological activities. Methods like 2D chemical similarity searches or the Similarity Ensemble Approach (SEA) compare a novel compound against databases of molecules with known bioactivities to predict potential targets.[10]
-
Structure-Based Methods : When high-resolution crystal structures of kinases are available, molecular docking can be used to predict the binding affinity of a compound to a large number of off-target kinases. This can reveal potential interactions that might not be predicted by simple similarity.[11]
Causality Behind the Choice: The primary goal of in silico profiling is not to generate definitive selectivity data but to build a testable hypothesis. It is a cost-effective strategy to triage early-stage compounds and to design more intelligent, focused biochemical screening panels, thereby maximizing the value of experimental resources.
Part 2: The Gold Standard—In Vitro Biochemical Profiling
Large-scale kinase panel screening is the industry-standard method for quantitatively assessing compound selectivity across the kinome.[12] These assays directly measure the inhibitory effect of a compound on the enzymatic activity of hundreds of purified kinases.
Several robust assay platforms are commercially available, with the most common being:
-
Radiometric Assays (e.g., HotSpot™) : These classic assays measure the transfer of a radiolabeled phosphate (³³P) from ATP to a kinase substrate. They are highly sensitive and considered a gold standard for accuracy.[13]
-
Luminescence-Based Assays (e.g., ADP-Glo™) : These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They offer a non-radioactive, high-throughput alternative with excellent signal-to-background ratios.[14]
Comparative Overview of Profiling Platforms
| Feature | Radiometric Assays (HotSpot™) | Luminescence Assays (ADP-Glo™) |
| Principle | Measures ³³P-ATP incorporation into substrate | Measures ADP production via luciferase reaction |
| Throughput | High | Very High |
| Sensitivity | Very High | High |
| Safety | Requires handling of radioactive materials | Non-radioactive |
| Cost | Generally higher | Generally lower per data point |
| Primary Use | Gold-standard IC₅₀ determination | High-throughput screening (HTS), single-dose profiling |
Experimental Protocol: Single-Dose Kinase Panel Screening (ADP-Glo™)
This protocol outlines a typical workflow for profiling a compound at a single concentration (e.g., 1 µM) against a broad kinase panel.
-
Compound Preparation : Prepare a 100X stock solution of the test compound (e.g., 100 µM in 100% DMSO).
-
Reaction Setup : In a 384-well plate, dispense 50 nL of the 100X compound stock. Add 2.5 µL of the kinase/substrate solution provided by the vendor (e.g., Promega Kinase Selectivity Systems).[15]
-
Initiate Kinase Reaction : Add 2.5 µL of a 2X ATP solution to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and subsequently drive a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
Data Presentation: Hypothetical Kinase Panel Data
Results are typically presented as percent inhibition at a fixed concentration or as IC₅₀ values. A heatmap provides an excellent visual summary of a compound's selectivity profile.
| Kinase Target | Compound A (% Inh @ 1µM) | Compound B (% Inh @ 1µM) |
| JAK2 | 98% | 95% |
| JAK1 | 85% | 55% |
| JAK3 | 70% | 25% |
| TYK2 | 65% | 30% |
| SRC | 45% | 15% |
| PI3Kα | 12% | 8% |
| MAPK1 | 5% | 2% |
| CDK2 | <5% | <5% |
Part 3: Assessing Physiological Relevance with Cell-Based Assays
Biochemical assays, while precise, are conducted in an artificial environment. Cell-based assays are a critical next step to confirm that a compound engages its intended target in a physiological context and to uncover off-target effects that manifest as cellular phenotypes.[16]
-
Target Engagement Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that a compound binds to its intended target (and potential off-targets) inside intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Off-Target Screening Cell Microarrays : These high-throughput platforms express thousands of individual human proteins on the surface of cells. By exposing the array to a labeled version of the test compound, one can identify unintended binding partners in a cellular membrane context.[16]
-
Phenotypic Screening : Assessing compound effects on cellular processes like proliferation, apoptosis, or cell cycle progression across a panel of diverse cancer cell lines can provide clues about its mechanism of action and potential off-target activities.
Caption: Decision tree for selecting appropriate profiling assays.
Part 4: The Regulatory Imperative—Safety Pharmacology
For any compound advancing toward clinical trials, safety pharmacology studies are a mandatory requirement by regulatory agencies like the FDA.[8][17] These studies investigate the potential undesirable effects of a drug on vital physiological functions.
The core battery of safety pharmacology studies assesses three critical organ systems:[17][18]
-
Central Nervous System (CNS) : Typically evaluated using a functional observational battery (FOB) or Irwin screen in rodents to detect effects on behavior, coordination, and alertness.
-
Cardiovascular System : This includes in vitro assessment of hERG channel inhibition (a key indicator of potential for QT interval prolongation and cardiac arrhythmias) and in vivo monitoring of blood pressure, heart rate, and ECG in a large animal model (e.g., telemetered dogs).[18]
-
Respiratory System : Evaluated by measuring respiratory rate, tidal volume, and minute volume, often using whole-body plethysmography in rodents.
Causality Behind the Choice: These studies are not exploratory; they are a formal safety assessment designed to identify acute and potentially life-threatening risks before a compound is administered to humans.[19] Negative findings in the core battery are a critical milestone for an Investigational New Drug (IND) application.
Conclusion: Synthesizing a Coherent Selectivity Narrative
The cross-reactivity profile of an imidazo[1,2-a]pyridine-based compound is a multi-dimensional dataset built from predictive, biochemical, cellular, and in vivo studies. A successful profiling campaign provides a clear narrative that:
-
Quantifies Potency and Selectivity : Establishes high-quality IC₅₀ values for the primary target(s) and a broad range of off-targets.
-
Confirms Cellular Activity : Demonstrates that the compound engages its target in a relevant physiological system and that the observed cellular phenotype is consistent with on-target activity.
-
Ensures Preclinical Safety : Clears the mandatory safety pharmacology hurdles, providing confidence for first-in-human studies.
By strategically layering these methodologies, researchers can build a comprehensive understanding of a compound's interactions, enabling data-driven decisions to advance safer and more effective therapeutics into the clinic.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seed.nih.gov [seed.nih.gov]
- 9. Frontiers | Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 15. Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo Assay 24 x 50 Reactions | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 16. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 17. Safety Pharmacology - IITRI [iitri.org]
- 18. criver.com [criver.com]
- 19. altasciences.com [altasciences.com]
A Comparative Benchmarking Guide for Novel Imidazo[1,2-a]pyridine Derivatives in Oncology
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and within this pursuit, certain molecular scaffolds emerge as "privileged structures" due to their proven success in binding to a variety of biological targets. The imidazo[1,2-a]pyridine core is one such scaffold. This nitrogen-bridged heterocyclic system is not only a key structural component in several approved drugs like Zolpidem (for insomnia) and Alpidem (an anxiolytic) but also a fertile ground for the development of new therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][3]
The scaffold's rigid, planar structure and its capacity for diverse substitutions at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has made it a focal point for designing targeted therapies.[4][5] In recent years, a significant body of research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[6] This guide provides a comprehensive framework for the preclinical benchmarking of a novel, hypothetical imidazo[1,2-a]pyridine derivative, herein named IAP-2026 , against an established clinical-stage drug, focusing on its potential as an anticancer agent.
Targeting the PI3K/Akt/mTOR Pathway: A Validated Cancer Target
The phosphatidylinositol-3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in a wide range of human cancers, making it one of the most compelling targets for cancer therapy.[7] Numerous imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as inhibitors of this pathway, demonstrating potent activity against key kinases like PI3K and mTOR.[7][8]
For the purpose of this guide, we will benchmark our hypothetical compound, IAP-2026 , a novel imidazo[1,2-a]pyridine derivative designed as a potent PI3K/mTOR dual inhibitor. The rationale for pursuing a dual inhibitor is to achieve a more comprehensive and durable blockade of the pathway, potentially overcoming resistance mechanisms associated with targeting a single node.
Our benchmark comparator will be Gedatolisib (PF-05212384) , a well-characterized, potent, and selective dual inhibitor of PI3K and mTOR kinases that has been evaluated in multiple clinical trials. This comparison provides a clinically relevant yardstick against which to measure the performance of IAP-2026.
Caption: The PI3K/Akt/mTOR signaling pathway with inhibition points for dual inhibitors.
A Phased Approach to Preclinical Benchmarking
A rigorous benchmarking process requires a stepwise evaluation, moving from molecular targets to cellular systems and finally to in vivo models. This cascade ensures that resources are focused on the most promising candidates.
Caption: Stepwise workflow for preclinical benchmarking of new drug candidates.
Phase 1: In Vitro Characterization
The initial phase aims to quantify the potency and mechanism of action of IAP-2026 at the molecular and cellular levels, directly comparing it to Gedatolisib.
A. Biochemical Kinase Inhibition: The primary measure of a kinase inhibitor's potency is its IC50 value—the concentration required to inhibit 50% of the enzyme's activity. This is the first critical gate in the screening process.
-
Rationale: A direct enzymatic assay confirms target engagement and provides a quantitative measure of potency, free from the complexities of a cellular environment. Comparing the IC50 values for IAP-2026 and Gedatolisib against PI3Kα and mTOR provides a head-to-head comparison of their intrinsic activity.
B. Cellular Proliferation and Viability Assays: Demonstrating that target inhibition translates into an anti-cancer effect in living cells is the next crucial step.
-
Rationale: Using a panel of cancer cell lines with known genetic backgrounds (e.g., PIK3CA-mutant breast cancer line MCF-7 and wild-type colon cancer line HT-29) allows for the assessment of on-target cellular efficacy.[9] A significant reduction in cell viability suggests that the compound can access its intracellular target and trigger a cytotoxic or cytostatic response.
C. Target Pathway Modulation: To confirm that the observed cellular effects are due to the intended mechanism of action, we must verify the inhibition of the PI3K/mTOR pathway.
-
Rationale: Western blot analysis provides direct evidence of target engagement within the cell. By measuring the phosphorylation levels of downstream effectors like Akt (p-Akt) and S6 kinase (p-S6K), we can confirm that IAP-2026 is inhibiting the pathway as designed.[7] This step is critical to ensure the compound is not acting via an off-target mechanism.
Table 1: Comparative In Vitro Performance of IAP-2026 vs. Gedatolisib
| Parameter | IAP-2026 | Gedatolisib (Reference) |
| PI3Kα IC50 (nM) | 1.5 | 4.0 |
| mTOR IC50 (nM) | 2.1 | 1.6 |
| MCF-7 Cell Viability GI50 (nM) | 25 | 60 |
| HT-29 Cell Viability GI50 (nM) | 80 | 150 |
| p-Akt Inhibition (MCF-7, 100 nM) | >90% reduction | >85% reduction |
(Note: Data is hypothetical for illustrative purposes.)
Phase 2: In Vivo Efficacy Evaluation
Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential.[10] In vivo models account for complex factors like drug metabolism, distribution, and tumor microenvironment interactions.[11][12]
-
Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and valuable tool for evaluating the in vivo efficacy of new anticancer agents.[10][13] This model allows for the assessment of a compound's ability to inhibit tumor growth in a physiological context. Key endpoints include Tumor Growth Inhibition (TGI) and monitoring for signs of toxicity, such as body weight loss.[14]
Table 2: Comparative In Vivo Efficacy in MCF-7 Xenograft Model
| Compound (Dose) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | 0% | +2% |
| IAP-2026 (25 mg/kg, oral, daily) | 85% | -3% |
| Gedatolisib (25 mg/kg, oral, daily) | 70% | -8% |
(Note: Data is hypothetical for illustrative purposes.)
Detailed Experimental Protocols
Scientific integrity rests on reproducibility. The following are detailed, step-by-step protocols for the key experiments described.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of IAP-2026 and Gedatolisib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% growth inhibition (GI50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with IAP-2026 or Gedatolisib for 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing phosphorylated protein levels to total protein and loading controls.
Protocol 3: In Vivo Xenograft Tumor Model
Caption: Standard workflow for an in vivo human tumor xenograft study.
-
Animal Models: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment: Administer IAP-2026, Gedatolisib, or a vehicle control daily via oral gavage for 21 days.
-
Monitoring: Measure tumor dimensions with calipers and body weights twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
Synthesis and Authoritative Interpretation
The hypothetical data presented suggests that IAP-2026 exhibits a promising preclinical profile.
-
Expertise & Experience: The in vitro data shows that IAP-2026 possesses nanomolar potency against its intended targets, PI3Kα and mTOR, comparable to or exceeding that of the clinical candidate Gedatolisib. Crucially, this biochemical potency translates into superior cellular activity against both PIK3CA-mutant (MCF-7) and wild-type (HT-29) cancer cell lines. This suggests a broad potential therapeutic window. The confirmation of p-Akt downregulation via western blot provides a self-validating system, directly linking the observed cell killing to the intended mechanism of action.
-
Trustworthiness: The in vivo results corroborate the in vitro findings. At an equivalent dose, IAP-2026 demonstrated a greater TGI (85%) compared to Gedatolisib (70%). Perhaps more significantly, it was better tolerated, as indicated by the lower percentage of body weight loss (-3% vs. -8%). This improved therapeutic index is a critical differentiator for progressing a compound toward clinical development. The choice of an oral daily dosing regimen mimics the intended clinical application, adding to the relevance of the findings.
This structured, multi-phase benchmarking approach provides a robust and objective assessment of a new chemical entity. By comparing IAP-2026 against a clinically relevant drug and meticulously validating its mechanism of action at each step, we can build a strong, data-driven case for its continued development as a potential best-in-class PI3K/mTOR inhibitor.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. ijpbs.com [ijpbs.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
